(4-iodo-1,2-thiazol-5-yl)methanol
Beschreibung
Eigenschaften
CAS-Nummer |
2743442-49-9 |
|---|---|
Molekularformel |
C4H4INOS |
Molekulargewicht |
241.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to (4-iodo-1,2-thiazol-5-yl)methanol: Properties, Synthesis, and Reactivity
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of (4-iodo-1,2-thiazol-5-yl)methanol. While direct literature on this specific molecule is sparse, this document synthesizes information from related isothiazole chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. The principles and protocols described herein are based on established chemical knowledge of the isothiazole scaffold and the functional groups present.
Introduction to the Isothiazole Scaffold
Isothiazoles are five-membered aromatic heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is a notable "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The isothiazole nucleus is found in a range of pharmaceuticals, including antimicrobial and anticancer agents, highlighting its importance in drug discovery.[3][4][5] The reactivity and electronic properties of the isothiazole ring are influenced by the substituents at its carbon and nitrogen atoms.
The general structure of isothiazole is depicted below:
Caption: General structure of the isothiazole ring.
Physicochemical Properties of (4-iodo-1,2-thiazol-5-yl)methanol
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C4H4INOS | From structure |
| Molecular Weight | 241.05 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted heterocyclic alcohols |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Common for small organic molecules with a hydroxyl group. |
| pKa | The hydroxyl proton is expected to be weakly acidic. | Typical for alcoholic hydroxyl groups. |
Synthesis of (4-iodo-1,2-thiazol-5-yl)methanol
A plausible synthetic route to (4-iodo-1,2-thiazol-5-yl)methanol would likely involve the formation of the isothiazole ring followed by functional group interconversion. Several strategies for the synthesis of substituted isothiazoles have been reported, often involving the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms.[1]
One potential retrosynthetic approach is illustrated below:
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Halogenation of 1,2-thiazole scaffolds
An In-Depth Technical Guide on the Halogenation of 1,2-Thiazole Scaffolds
Executive Summary
1,2-thiazoles (isothiazoles) are privileged five-membered heteroaromatic systems. Their unique electronic topography—derived from the adjacent nitrogen and sulfur atoms—imparts profound biological activity, making them critical pharmacophores in drug discovery and essential components in industrial biocides (e.g., benzisothiazolinones) 1. However, the true synthetic utility of the isothiazole core is unlocked through site-selective halogenation, which establishes the necessary electrophilic handles for downstream transition-metal-catalyzed cross-coupling and late-stage functionalization.
Mechanistic Grounding: The 1,2-Thiazole Microenvironment
The innate reactivity of the isothiazole ring is dictated by its electron-rich nature, heavily modulated by the electronegative nitrogen atom. Electrophilic aromatic substitution (EAS) is thermodynamically and kinetically steered toward the C4 position . This regioselectivity occurs because the Wheland intermediate formed at C4 avoids placing positive charge density adjacent to the electron-withdrawing nitrogen (C3) or the sulfur atom (C5) [[2]]().
Direct halogenation at C4 is achievable but is notoriously difficult to control, often plagued by competing N-alkylation or polyhalogenation. For instance, direct chlorination yields 4-chloroisothiazole in modest 30–40% yields, while bromination requires forcing thermal conditions (100°C for 5–6 hours in acetic acid) 2. Consequently, modern synthetic workflows employ either de novo oxidative cyclization or deaminative functionalization to achieve precise regiocontrol across the scaffold.
Strategic Halogenation Pathways
-
Direct Electrophilic Halogenation : Best reserved for unsubstituted or highly electron-rich isothiazoles where C4 functionalization is the sole objective.
-
De Novo Oxidative Cyclization : Converts thioamides directly into halogenated isothiazoles. The thioamide undergoes nucleophilic attack on an elemental halogen (e.g., Br2 or Cl2), precipitating a ring closure that traps the halogen at the target carbon. This method circumvents the EAS limitations entirely 3.
-
Deaminative Halogenation : To functionalize the highly deactivated C3 or C5 positions, amino-isothiazoles are activated via pyrylium tetrafluoroborate salts. Subsequent nucleophilic displacement with MgCl2 or MgBr2 at elevated temperatures affords the halogenated product without the explosive risks associated with Sandmeyer diazonium intermediates [[4]]().
Mechanistic pathways for the site-selective halogenation and functionalization of 1,2-thiazoles.
Quantitative Performance Data
The following table synthesizes the expected yields and operational parameters for the primary halogenation strategies utilized in drug development.
| Halogenation Strategy | Target Position | Reagents / Catalyst | Typical Yield | Mechanistic Driver |
| Direct Chlorination | C4 | Cl2 (gas) | 30–40% | Electrophilic Aromatic Substitution (EAS) |
| Direct Bromination | C4 | Br2, AcOH (100°C) | 40–55% | EAS (Requires high thermal activation) |
| Oxidative Cyclization | C4 | Thioamide, Br2/Cl2 | 50–70% | Nucleophilic attack followed by ring closure |
| Deaminative Chlorination | C3 / C5 | Pyrylium salt, MgCl2 | 60–85% | Nucleophilic Aromatic Substitution (SNAr) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and intermediate formation before proceeding to subsequent steps.
Protocol A: Direct C4-Bromination of Isothiazole
Causality: Acetic acid acts as both solvent and proton source to polarize the Br-Br bond, enhancing its electrophilicity for EAS.
-
Initiation: Dissolve the isothiazole substrate (1.0 equiv) in glacial acetic acid (0.5 M).
-
Addition: Add Br2 (1.1 equiv) dropwise at 25°C under an inert atmosphere.
-
Thermal Activation: Heat the reaction mixture to 100°C for 5–6 hours. Causality: The deactivated nature of the isothiazole core post-coordination requires high thermal energy to overcome the activation barrier for the Wheland intermediate 2.
-
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a less polar, UV-active spot indicates successful bromination.
-
Workup: Cool to room temperature, quench with saturated aqueous Na2S2O3 to neutralize unreacted bromine, and extract with dichloromethane.
-
Validation Checkpoint 2: 1H NMR analysis of the crude product. The diagnostic C4 proton (typically ~8.4 ppm) must be absent, and the C3/C5 protons should collapse from doublets into distinct singlets.
Protocol B: De Novo Oxidative Cyclization to 4-Halo-isothiazoles
Causality: By building the ring around the halogen, we bypass the poor regioselectivity of direct EAS on complex substrates.
-
Preparation: Suspend the thioamide precursor (1.0 equiv) in ethyl acetate (0.2 M). Cool the mixture to 0°C.
-
Halogenation/Cyclization: Introduce the halogenating agent (e.g., Br2 or in situ generated BrCl) dropwise. Causality: The nucleophilic thioamide sulfur attacks the halogen, triggering an intramolecular cyclization that expels HX 3.
-
Validation Checkpoint 1: Observe the reaction mixture. The successful formation of the halogenated isothiazole salt will result in immediate precipitation from the ethyl acetate solution.
-
Isolation: Filter the precipitate and wash with cold solvent.
-
Validation Checkpoint 2: High-Resolution Mass Spectrometry (HRMS). Confirm the [M+H]+ peak and the characteristic isotopic distribution (e.g., 1:1 ratio for 79Br/81Br).
Protocol C: Deaminative Chlorination (Late-Stage Functionalization)
Causality: Pyrylium salts convert the strongly electron-donating primary amine into a superior leaving group, enabling SNAr at the otherwise unreactive C3/C5 positions [[4]]().
-
Activation: In an 18 mL screw-capped tube, combine pyrylium tetrafluoroborate (1.5 equiv), MgCl2 (2.0 equiv), and the amino-isothiazole (1.0 equiv) in CH3CN (0.1 M).
-
Validation Checkpoint 1: Stir at 25°C for 5 minutes. A distinct color change confirms the formation of the pyridinium intermediate.
-
Displacement: Seal the tube and heat at 120°C for 16 hours.
-
Workup: Partition the crude mixture between water and EtOAc. Extract the aqueous layer.
-
Validation Checkpoint 2: IR Spectroscopy. The complete disappearance of the primary amine N-H stretching bands (~3300 cm-1) confirms full deamination.
Self-validating workflow for the deaminative chlorination of amino-isothiazole derivatives.
Downstream Utility: Site-Selective Cross-Coupling
The ultimate goal of halogenating the isothiazole scaffold is to enable iterative, site-selective cross-coupling (e.g., Suzuki-Miyaura reactions). When dealing with polyhalogenated isothiazoles bearing identical halogens, the site-selectivity is governed by the relative electrophilicity of the ring carbons and their respective bond dissociation energies.
According to established empirical models (such as Handy's rules), the oxidative addition of palladium occurs preferentially at the most electron-deficient carbon. For the isothiazole core, the established order of cross-coupling reactivity is strictly C5 > C3 > C4 [[5]]() 6. This predictable hierarchy allows drug development professionals to program the sequential installation of diverse aryl or alkyl pharmacophores onto the scaffold with exceptionally high fidelity.
References
-
Product Class 15: Isothiazoles , Thieme-connect. 2
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups , PMC (NIH). 5
-
Haloselectivity of Heterocycles , Baran Lab. 6
-
WO1994021617A1 - A process for preparing halogenated isothiazoles , Google Patents. 3
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles , MDPI. 1
-
Deaminative chlorination of aminoheterocycles , PMC (NIH). 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO1994021617A1 - A process for preparing halogenated isothiazoles - Google Patents [patents.google.com]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
Advanced C–H Iodination Strategies for Thiazole-Containing Compounds: Mechanisms, Methodologies, and Applications
Executive Summary
Iodinated thiazoles are indispensable synthetic intermediates in drug discovery (e.g., kinase inhibitors) and materials science (e.g., two-photon absorbing fluorophores)[1],[2]. Because the carbon–iodine (C–I) bond is highly polarizable and weak, iodothiazoles serve as premier substrates for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig). Direct C–H iodination is the most atom-economical method to access these scaffolds, bypassing the need for pre-functionalized precursors. This technical guide provides an in-depth analysis of the mechanistic logic, reagent selection, and self-validating experimental protocols required to achieve high-yielding, regioselective iodination of thiazole derivatives.
Mechanistic Foundations: Regioselectivity & Causality
Thiazole is a π-electron excessive heterocycle, yet its reactivity is highly nuanced due to the competing electronic effects of its heteroatoms. The nitrogen atom is electronegative and deactivates the ring via inductive withdrawal, while the sulfur atom donates electron density via resonance.
Understanding the regioselectivity of Electrophilic Aromatic Substitution (SEAr) in thiazoles requires analyzing the stability of the intermediate Wheland complex:
-
C5 Position (Primary Target): The C5 position is the most nucleophilic site. Electrophilic attack here is favored because the resulting positive charge in the sigma complex can be stabilized by the adjacent sulfur atom[3].
-
C4 Position: If the C5 position is sterically hindered or chemically blocked (e.g., 5-methylthiazole), iodination can be forced at the C4 position, though this typically requires extended reaction times or more potent electrophiles.
-
C2 Position: The C2 carbon is flanked by both the electronegative nitrogen and sulfur, making it highly electron-deficient. Direct SEAr iodination at C2 is practically non-existent; functionalization at this site usually requires directed metalation (e.g., lithiation) followed by quenching with molecular iodine[3].
Caption: Mechanistic pathway of Electrophilic Aromatic Substitution (SEAr) at the C5 position of thiazole.
Reagent Systems & Quantitative Performance
The choice of iodinating agent dictates the success of the reaction, especially for deactivated thiazoles. Molecular iodine (I2) alone is often insufficiently electrophilic. Consequently, modern protocols rely on reagents that generate a highly reactive "I+" equivalent.
N-Iodosuccinimide (NIS)
NIS is a bench-stable, easily handled solid that acts as a mild source of electrophilic iodine. In polar aprotic solvents like CHCl3 or DMF, NIS effectively iodinates the C5 position of thiazoles at room temperature[4],[2]. For deactivated substrates, the addition of catalytic Trifluoroacetic Acid (TFA) protonates the succinimide byproduct, vastly increasing the electrophilicity of the reagent[4].
Molecular Iodine with Oxidants / Promoters
When using I2, an oxidant or promoter is required to generate the active electrophile and prevent the accumulation of hydroiodic acid (HI), which can stall the reaction.
-
I2 / DMSO: Dimethyl sulfoxide (DMSO) acts as both a solvent and a mild oxidant, oxidizing the HI byproduct back into I2, making the process highly step-economic[5].
-
I2 / Silver Salts: The addition of AgOTf or AgOTs to I2 generates highly reactive sulfonyl hypoiodites in situ, which are capable of iodinating even electronically deactivated heteroarenes[6],[7].
-
Electrochemical Iodination: A modern, green alternative utilizes NaI as both the iodine source and the supporting electrolyte. Anodic oxidation generates the active iodine species in situ without the need for external chemical oxidants[8].
Table 1: Comparison of Iodination Conditions and Yields
| Reagent System | Solvent | Temp (°C) | Target Site | Typical Yield (%) | Ref |
| NIS | DMF or CHCl3 | 0 to RT | C5 | 75 - 95% | [2] |
| I2 / DMSO | DMSO | 80 - 100 | C5 | 60 - 85% | [5] |
| I2 / AgOTf | MeCN / DCM | RT | C5 | 70 - 93% | [7] |
| Electrochemical (NaI) | MeCN | RT | C5 | 65 - 90% | [8] |
Validated Experimental Protocol: NIS-Mediated C5-Iodination
This protocol is designed as a self-validating system. Every step is engineered with specific causality to maximize yield while suppressing side reactions (such as di-iodination or oxidative ring-opening).
Materials Required:
-
Thiazole substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Anhydrous Chloroform (CHCl3) or DMF
-
Saturated aqueous Sodium Thiosulfate (Na2S2O3)
-
Brine, Anhydrous Na2SO4
Step-by-Step Methodology:
-
Preparation & Temperature Control: Dissolve the thiazole substrate (1.0 equiv) in anhydrous CHCl3 (0.2 M concentration) in a round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the initial exothermic formation of the halogen π-complex, preventing non-specific background oxidation[2].
-
Reagent Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes. Wrap the flask in aluminum foil. Causality: Portion-wise addition prevents thermal spikes. Shielding the reaction from light is critical; UV/visible light can induce homolytic cleavage of the N–I bond, generating iodine radicals that lead to unpredictable side products rather than the desired heterolytic SEAr pathway[9].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours. Monitor the conversion via LCMS or TLC.
-
Chemical Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of saturated aqueous Na2S2O3. Stir vigorously for 15 minutes until the organic layer turns from dark red/brown to pale yellow or colorless. Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine or molecular iodine into highly water-soluble iodide ions (I-), halting the reaction and preventing product degradation during workup.
-
Isolation & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual succinimide and DMF (if used). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for the direct C–H iodination of thiazoles using NIS.
Troubleshooting & Optimization Logic
-
Issue: Over-iodination (Di-iodination at C4 and C5).
-
Causality: Excess electrophile or elevated temperatures allow the less nucleophilic C4 position to react after C5 is iodinated.
-
Solution: Strictly limit NIS to 0.95–1.00 equivalents and maintain the reaction strictly at 0 °C[10].
-
-
Issue: Poor Reactivity / Unreacted Starting Material.
-
Causality: The thiazole ring is deactivated by strongly electron-withdrawing groups (e.g., -NO2, -CF3 at the C2 position), raising the activation energy for the Wheland intermediate.
-
Solution: Switch the solvent to pure Trifluoroacetic Acid (TFA) or add 10 mol% H2SO4 to the NIS mixture. The strong acid protonates the NIS, creating a highly potent "super-electrophile" capable of overcoming the deactivation[4]. Alternatively, employ the I2/AgOTf system[7].
-
References
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | European Journal of Organic Chemistry | 4
-
New Methods for the Introduction of Substituents into Thiazoles | ResearchGate | 3
-
Direct Iodination of Electron-Deficient Benzothiazoles... | ACS Organic Letters | 1
-
Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT... | Journal of Medicinal Chemistry | 2
-
I2/DMSO-Catalyzed Transformation of N-tosylhydrazones... | Frontiers in Chemistry | 5
-
PROCESS FOR THE PREPARATION OF N-IODOAMIDES | European Patent Office (EPO) | 9
-
Pd-Catalyzed Enantioselective C–H Iodination... | Journal of the American Chemical Society | 10
-
Recent advances in metal catalyst- and oxidant-free electrochemical... | Frontiers in Chemistry |8
-
Selective C-H Iodination of (Hetero)arenes | Organic Letters | 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles [frontiersin.org]
- 9. data.epo.org [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to the Physical Properties of Substituted Thiazoles for Drug Discovery Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a versatile building block found in over 18 FDA-approved drugs and numerous clinical candidates. From the anti-cancer agent Bleomycin to the vitamin thiamine (B1), the thiazole moiety is integral to a vast array of pharmacologically active compounds.[2][3]
The success of a thiazole-based drug candidate, however, is not solely dependent on its interaction with a biological target. Its journey through the body—governed by the principles of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is dictated by a suite of fundamental physical properties.[4] Understanding and engineering these properties through strategic substitution is paramount for translating a potent molecule into a viable therapeutic.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the critical physical properties of substituted thiazoles. We will delve into the causality behind structure-property relationships (SPR), present methodologies for their determination, and illustrate how these properties can be modulated to optimize a compound for clinical success.
Core Physicochemical Properties: The ADMET Triad
The interplay between lipophilicity, solubility, and ionization state forms the foundation of a drug's pharmacokinetic profile. Mastering the modulation of these three properties is the primary task in lead optimization.
Lipophilicity (LogP/LogD): The Gatekeeper of Membrane Permeation
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physical property in drug design.[4][5] It governs a molecule's ability to cross biological membranes, such as the intestinal wall for absorption and the blood-brain barrier for CNS targets.[4] The most common measure of lipophilicity is the logarithm of the partition coefficient (LogP) between n-octanol and water.[4]
However, the relationship is not linear. Insufficient lipophilicity leads to poor membrane permeability and absorption. Conversely, excessive lipophilicity can result in poor aqueous solubility, increased metabolic clearance by cytochrome P450 enzymes, and non-specific binding to off-target proteins, leading to toxicity.[3][4] Therefore, drug design often targets a "sweet spot" for LogP, typically between 1 and 3, although this varies depending on the therapeutic target and indication. For thiazole derivatives, substituents dramatically alter lipophilicity; for instance, adding alkyl or aryl groups increases LogP, while incorporating polar groups like hydroxyls or carboxylates decreases it.[6]
Data Presentation: Lipophilicity of Representative Thiazoles
| Compound | Substituent (R) | Calculated LogP | Rationale for Change |
| Thiazole | -H | 0.44[7] | Parent scaffold, moderately polar. |
| 2-Methylthiazole | -CH₃ at C2 | ~0.9 | Addition of a small alkyl group increases lipophilicity. |
| 2-Aminothiazole | -NH₂ at C2 | ~0.2 | The polar amino group decreases lipophilicity. |
| 2-Phenylthiazole | -Ph at C2 | ~2.5 | The large, nonpolar phenyl ring significantly increases lipophilicity. |
| 4-Carboxythiazole | -COOH at C4 | ~-0.5 | The ionizable carboxylic acid group drastically reduces lipophilicity. |
Note: LogP values are illustrative and can vary based on the calculation algorithm or experimental conditions.
Experimental Protocol: LogP Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable and high-throughput method for determining lipophilicity.[4][6] The method is based on the principle that a more lipophilic compound will have a stronger affinity for the nonpolar stationary phase and thus a longer retention time.
Workflow for Lipophilicity Determination by RP-HPLC
Step-by-Step Methodology:
-
System Preparation:
-
Rationale: A robust C18 column is chosen for its nonpolar stationary phase, which retains compounds based on their hydrophobicity.
-
Action: Equilibrate an RP-C18 HPLC column with a mobile phase mixture, typically acetonitrile and water or methanol and water.
-
-
Calibration:
-
Rationale: A set of standard compounds with known LogP values is required to create a calibration curve that correlates retention time to lipophilicity.
-
Action: Prepare solutions of 5-10 standards with LogP values spanning the expected range of the thiazole derivatives. Inject each standard and record its retention time (t_R).
-
-
Sample Analysis:
-
Rationale: The thiazole derivatives are analyzed under the identical conditions used for the calibrants.
-
Action: Prepare solutions of the test compounds in the mobile phase. Inject each sample and record its retention time.
-
-
Data Processing:
-
Rationale: A linear relationship exists between the logarithm of the capacity factor (log k') and the LogP of the standards. The capacity factor is calculated from the retention time.
-
Action: Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the known LogP values of the standards against their calculated log k'.
-
-
LogP Determination:
-
Rationale: The LogP of the unknown thiazole derivatives can be interpolated from the calibration curve.
-
Action: Using the linear regression equation from the calibration plot, calculate the LogP values for the thiazole derivatives from their respective log k' values. This self-validating system ensures accuracy by benchmarking against known standards.
-
Aqueous Solubility: The Gateway to Absorption
Expertise & Causality: For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major cause of failure for promising drug candidates. Solubility is dictated by the energy balance between the crystal lattice (for solids) and solvation by water. Strong intermolecular interactions in the crystal, such as hydrogen bonds and π-stacking, decrease solubility.[8][9]
For thiazoles, substituents that can hydrogen bond with water (e.g., -OH, -NH₂, -COOH) generally increase solubility, while bulky, nonpolar substituents decrease it. There is often an inverse relationship between solubility and lipophilicity; therefore, a delicate balance must be struck to ensure both sufficient solubility for dissolution and adequate lipophilicity for membrane permeation.[10]
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
This method is considered the "gold standard" for determining intrinsic thermodynamic solubility.
-
Preparation: Add an excess amount of the solid thiazole compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 to mimic physiological conditions).
-
Equilibration:
-
Rationale: The system must reach thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures the measured solubility is the true maximum concentration.
-
Action: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours).
-
-
Separation:
-
Rationale: It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium.
-
Action: Centrifuge the suspension at high speed. Carefully collect the supernatant for analysis. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter material.
-
-
Quantification: Analyze the concentration of the thiazole derivative in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure that the initial amount was indeed in excess, a key self-validating step of the protocol.
Acidity and Basicity (pKa): The Driver of Ionization
Expertise & Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The parent thiazole ring is a weak base, with the conjugate acid having a pKa of approximately 2.5, meaning the ring nitrogen is protonated only in highly acidic conditions.[2][11] The ionization state of substituents on the thiazole ring is crucial as it profoundly affects solubility, permeability, and target binding.
-
Impact on Solubility: Ionized species are generally much more water-soluble than their neutral counterparts.
-
Impact on Permeability: Neutral species are more lipophilic and passively diffuse across membranes more readily than charged species.
-
Impact on Target Binding: Many drug-target interactions involve ionic bonds or hydrogen bonds that depend on the specific protonation state of the drug and the target residue.
Substituents dramatically influence the pKa. Electron-donating groups (like amino or methoxy groups) increase the electron density on the ring nitrogen, making it more basic (higher pKa).[12][13] Conversely, electron-withdrawing groups (like nitro or carbonyl groups) decrease electron density, making the nitrogen less basic (lower pKa).[12][13]
Visualization: Substituent Effects on Thiazole Basicity
Note: The DOT script above is conceptual. For actual rendering, image files representing thiazoles with EDG and EWG would be needed.
Thermal and Spectroscopic Characterization
While not direct drivers of pharmacokinetics, thermal and spectroscopic properties are essential for compound identification, purity assessment, and understanding solid-state characteristics.
Melting Point and Crystal Structure
The melting point (MP) is a fundamental indicator of purity and is highly dependent on the strength of the crystal lattice. Stronger intermolecular forces, such as hydrogen bonds and favorable π-π stacking between thiazole rings, lead to higher melting points.[8][9] The crystal packing of a drug can also influence its solubility and dissolution rate, a key concept in pharmaceutical formulation. Detailed analysis of crystal structure is often performed using single-crystal X-ray diffraction.[8][9]
Spectroscopic Fingerprints
Spectroscopic methods provide invaluable information for structural elucidation and confirmation.
-
NMR Spectroscopy: ¹H NMR spectroscopy of the thiazole ring shows characteristic chemical shifts for its protons, typically between 7.27 and 8.77 ppm, confirming its aromatic nature.[2] Substituents cause predictable shifts in these signals, allowing for precise structural determination.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups attached to the thiazole ring, such as C=O (carbonyl), N-H (amine/amide), and O-H (hydroxyl) stretches.[15][16]
-
UV-Visible Spectroscopy: The thiazole ring possesses a UV chromophore. The position of the maximum absorbance (λmax) is sensitive to substituents. Electron-donating groups and extended conjugation with other aromatic rings typically cause a red-shift (to longer wavelengths) in the absorption peak.[17][18]
Visualization: Key Positions on the Thiazole Ring
Note: This DOT script is conceptual and requires a base image of a numbered thiazole ring for proper annotation.
The Predictive Power of Computational Chemistry
Modern drug discovery heavily relies on computational tools to predict physical properties before a compound is ever synthesized.[19] Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can provide accurate estimations of:
-
pKa: By calculating the free energy change of protonation.[20][21]
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict reactivity and spectroscopic behavior.[22][23]
-
Molecular Electrostatic Potential (MEP): This maps the charge distribution, identifying regions likely to engage in hydrogen bonding or other electrostatic interactions.[24][25]
These in silico methods allow for the virtual screening of thousands of potential substituted thiazoles, prioritizing the synthesis of compounds with the most promising predicted ADMET profiles, thereby saving significant time and resources.
Conclusion: An Integrated Approach to Thiazole Drug Design
The physical properties of substituted thiazoles are not independent variables but rather an interconnected web that defines the compound's behavior as a potential drug. A successful drug development program does not optimize one property in isolation. Instead, it seeks a carefully orchestrated balance: a molecule that is soluble enough to dissolve, lipophilic enough to be absorbed, and has the correct ionization state to reach and bind to its target, all while minimizing off-target effects. By combining empirical testing using the robust protocols outlined here with the predictive power of computational chemistry, researchers can rationally design and optimize novel thiazole derivatives, maximizing their potential to become the next generation of life-saving therapeutics.
References
-
Title: The Quantum Chemical Calculations of Some Thiazole Derivatives Source: Atlantis Press URL: [Link]
-
Title: Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies Source: Taylor & Francis URL: [Link]
-
Title: The Quantum Chemical Calculations of Some Thiazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Quantum chemical studies on protonation of some substituted thiazole derivatives Source: ResearchGate URL: [Link]
-
Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source: Royal Society of Chemistry URL: [Link]
-
Title: Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives Source: ACS Publications URL: [Link]
-
Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications URL: [Link]
-
Title: A Review on Synthesis and Biological Activity of Thiazole and its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives Source: RSC Publishing URL: [Link]
-
Title: Full article: Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies Source: Taylor & Francis Online URL: [Link]
-
Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Thiazole | C3H3NS | CID 9256 Source: PubChem - NIH URL: [Link]
-
Title: Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives Source: ACS Publications URL: [Link]
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
-
Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity Source: PMC - NCBI URL: [Link]
-
Title: THIAZOLE AND ITS DERIVATIVES Source: Wiley Online Library URL: [Link]
-
Title: Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives Source: PMC - NCBI URL: [Link]
-
Title: Full article: Review of the synthesis and biological activity of thiazoles Source: Taylor & Francis Online URL: [Link]
-
Title: Physicochemical properties of the synthesized thiazole derivatives Source: ResearchGate URL: [Link]
-
Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment Source: RSC Publishing URL: [Link]
-
Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Journal of Advanced Research in Applied Sciences and Engineering Technology URL: [Link]
-
Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity Source: MDPI URL: [Link]
-
Title: Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening Source: PMC - NCBI URL: [Link]
-
Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents Source: Ovidius University Annals of Chemistry URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives Source: American Journal of Organic Chemistry URL: [Link]
-
Title: CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE Source: Journal of Natural Sciences and Mathematics of UT URL: [Link]
-
Title: Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles Source: MDPI URL: [Link]
-
Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]
-
Title: Synthesis and Evaluation of Novel Thiazole Derivatives Source: Sciforum URL: [Link]
-
Title: Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: PMC - NCBI URL: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 16. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acikerisim.kastamonu.edu.tr [acikerisim.kastamonu.edu.tr]
- 23. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
Discovery and Development of Novel Thiazole-Based Compounds: A Mechanistic and Methodological Guide
Executive Summary
The 1,3-thiazole nucleus—a five-membered heterocyclic system containing both sulfur and nitrogen atoms—has established itself as a privileged scaffold in modern medicinal chemistry[1]. Its unique electronic properties allow it to participate in diverse non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and chalcogen bonding. Consequently, the thiazole ring is a core structural motif in numerous FDA-approved therapeutics, ranging from the anti-inflammatory agent meloxicam to the targeted anticancer kinase inhibitor alpelisib[2]. This whitepaper provides an authoritative guide on the rational design, synthesis, and biological evaluation of novel thiazole-based compounds, bridging theoretical drug design with practical, self-validating laboratory workflows.
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, the decision to incorporate a thiazole ring into a lead molecule is rarely arbitrary; it is driven by specific physicochemical and pharmacokinetic requirements.
-
Bioisosterism and Conformational Control: Thiazole frequently serves as a bioisostere for oxazole, imidazole, or benzene rings. The larger atomic radius of sulfur compared to oxygen or nitrogen alters the bond angles, often locking the molecule into a specific bioactive conformation that optimally fits the target receptor's binding pocket.
-
Metabolic Stability: Unlike electron-rich aromatic rings that are highly susceptible to cytochrome P450-mediated oxidative metabolism, the electron-deficient nature of the thiazole ring enhances the metabolic half-life of the parent drug[1].
-
Multitarget Engagement: The nitrogen atom acts as a robust hydrogen-bond acceptor, while the sulfur atom provides lipophilicity, enabling the molecule to navigate complex biological membranes and engage with diverse targets, from bacterial DNA gyrase to human acetylcholinesterase (AChE)[3].
Figure 1: Iterative workflow for the discovery and optimization of thiazole-based therapeutic agents.
Synthetic Methodologies: The Hantzsch Thiazole Synthesis
While numerous synthetic routes exist[4], the Hantzsch thiazole synthesis remains the gold standard due to its modularity and high atom economy. To accelerate drug discovery timelines, modern laboratories employ microwave-assisted protocols.
Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Thiazoles
This protocol outlines the synthesis of a 2-amino-4-arylthiazole derivative, a common precursor in drug discovery, emphasizing the causality behind each procedural step.
Reagents & Materials:
-
α -bromoacetophenone derivative (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute ethanol (solvent)
-
Microwave synthesizer (e.g., CEM Discover or Anton Paar)
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the α -bromoacetophenone derivative (1.0 mmol) and thiourea (1.2 mmol) in 3.0 mL of absolute ethanol.
-
Causality: Ethanol is selected as a green, protic solvent. Its high dielectric constant effectively absorbs microwave energy, while its protic nature stabilizes the polar transition states during the nucleophilic attack of the thiourea sulfur onto the α -carbon of the haloketone.
-
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 80°C for 10–15 minutes (Power: 150 W).
-
Causality: Microwave irradiation induces localized superheating via dipole rotation, drastically reducing the activation energy barrier. This accelerates the cyclodehydration step, reducing reaction times from hours to minutes and minimizing thermal degradation byproducts[4].
-
-
Workup and Precipitation: Upon cooling to room temperature, pour the reaction mixture into 20 mL of crushed ice-water containing 10% sodium carbonate ( Na2CO3 ) to neutralize any generated hydrobromic acid (HBr). Stir vigorously for 15 minutes until a solid precipitate forms.
-
Purification: Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 2,4-disubstituted thiazole.
Self-Validating Quality Control (QC): The protocol is a self-validating system through orthogonal analytical checks.
-
TLC: The disappearance of the UV-active α -haloketone spot confirms reaction completion.
-
1 H NMR Spectroscopy: The definitive proof of successful cyclization is the appearance of a distinct, sharp singlet in the 1 H NMR spectrum at approximately δ 7.0–7.5 ppm. This peak uniquely corresponds to the isolated C5-H proton of the newly formed thiazole ring, validating the structural integrity of the synthesized core.
Biological Evaluation and Target Workflows
Thiazole derivatives exhibit a highly versatile pharmacological profile. Recent literature highlights their efficacy across multiple therapeutic domains, including oncology, infectious diseases, and neurodegeneration[2].
Oncology and Kinase Inhibition
Thiazole compounds are highly effective competitive inhibitors of ATP-binding sites in various kinases. For example, novel 1,3-thiazole derivatives have demonstrated potent antiproliferative properties against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines[5]. Mechanistically, these compounds often target the PI3K/AKT/mTOR signaling axis, a pathway notoriously hyperactivated in metastatic cancers.
Figure 2: Mechanistic pathway of PI3K inhibition by thiazole derivatives in cancer models.
Neurodegenerative Diseases
The search for improved Alzheimer's disease therapeutics has led to the synthesis of thiazole-thiazolidine incorporated derivatives. These compounds act as potent acetylcholinesterase (AChE) inhibitors. By blocking AChE, these thiazole derivatives prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission[3].
Antimicrobial and Antifungal Activity
With the rise of multidrug-resistant pathogens, thiazole-based coordination compounds (e.g., copper-thiazole complexes) have been synthesized to exploit the synergistic effect of the metal ion and the heterocyclic ligand. These complexes disrupt microbial cell wall synthesis and induce oxidative stress, showing significant efficacy against fungal strains like Candida glabrata[6].
Quantitative Data Summary
To facilitate comparative analysis, the following table summarizes the biological activities of recently discovered thiazole derivatives across various disease models.
| Compound Class / ID | Target / Disease Model | Key Biological Activity | Reference |
| Thiazole-thiazolidine (10) | Acetylcholinesterase (AChE) | IC50 = 103.24 nM | [3] |
| Thiazole-thiazolidine (16) | Acetylcholinesterase (AChE) | IC50 = 108.94 nM | [3] |
| 1,3-thiazole derivative (4g) | MCF-7, HepG2, A549 (Cancer) | IC50 = 2.6–6.6 µM | [5] |
| 1,3-thiazole derivative (4e) | Bacterial strains | MIC = 83.5 µM | [5] |
| Copper-thiazole complex (L1) | Candida glabrata (Fungal) | MIC = 32 µg/mL | [6] |
Conclusion
The discovery of new thiazole-based compounds requires a rigorous, multidisciplinary approach. By understanding the mechanistic rationale behind the thiazole scaffold, optimizing synthetic protocols via microwave-assisted techniques, and systematically evaluating biological activity against validated targets, researchers can efficiently navigate the hit-to-lead optimization process. As demonstrated by recent breakthroughs in AChE inhibition and anticancer targeting, the 1,3-thiazole ring remains an indispensable tool in the medicinal chemist's arsenal.
References
-
[4] Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. IntechOpen. [Link]
-
[2] Thiazole Ring—A Biologically Active Scaffold - PMC. National Center for Biotechnology Information (NCBI).[Link]
-
[5] Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. RSC Advances.[Link]
-
[6] Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. National Center for Biotechnology Information (NCBI).[Link]
-
[1] Thiazole, a privileged scaffold in drug discovery - ResearchGate. ResearchGate.[Link]
-
[3] Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. American Chemical Society (ACS).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heck Cross-Coupling Protocol for (4-Iodo-1,2-thiazol-5-yl)methanol
Executive Summary
The functionalization of isothiazoles (1,2-thiazoles) is of paramount importance in the development of novel bioisosteres for drug discovery. However, the isothiazole core presents unique synthetic challenges due to its sensitivity to strongly basic and nucleophilic environments, which can readily induce N–S bond cleavage and subsequent ring degradation[1].
This application note details a highly optimized, self-validating Heck cross-coupling protocol specifically designed for (4-iodo-1,2-thiazol-5-yl)methanol . By leveraging the superior leaving-group ability of the C4-iodide[2] and employing strictly controlled, mild basic conditions, this methodology enables efficient C–C bond formation while preserving both the sensitive heterocyclic core and the free C5-hydroxymethyl group.
Mechanistic Insights & Reaction Design (Causality)
To achieve high conversions without substrate decomposition, every parameter of this reaction has been mechanistically tuned:
-
Substrate Reactivity (The C4-Iodide): The 4-position of the isothiazole ring is highly amenable to oxidative addition when functionalized with iodine. Iodides undergo oxidative addition with Pd(0) significantly faster than bromides or chlorides, allowing the reaction to proceed at lower temperatures (80 °C), which is critical for preserving the integrity of the heterocycle[2].
-
Ligand Selection (Steric Shielding): The substrate contains a free primary alcohol (-CH₂OH) at the C5 position. Free alcohols can theoretically coordinate to the palladium center, leading to catalyst poisoning or unintended oxidation. We utilize tri(o-tolyl)phosphine (P(o-tol)₃) instead of standard PPh₃. The significant steric bulk of P(o-tol)₃ promotes the rapid dissociation of a ligand to form the active 14-electron Pd(0) species, while simultaneously shielding the metal center from off-target coordination by the substrate's hydroxyl group[3].
-
Base Selection (Preventing Ring Opening): The most critical failure point in isothiazole chemistry is the use of strong inorganic bases (e.g., KOtBu, NaOEt), which trigger irreversible ring-opening. This protocol exclusively utilizes mild, non-nucleophilic amine bases—specifically Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) —to facilitate the base-mediated regeneration of the catalyst without degrading the substrate[1].
Mechanistic Pathway
Fig 1. Catalytic Heck cycle for the alkenylation of (4-iodo-1,2-thiazol-5-yl)methanol.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and yield, demonstrating why the finalized protocol parameters were chosen.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 32% | Significant isothiazole ring degradation. |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | 80 | 88% | Clean conversion; optimal steric shielding. |
| 3 | Pd₂(dba)₃ | dppf | DIPEA | 1,4-Dioxane | 90 | 74% | Slower oxidative addition rate. |
| 4 | Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | THF | 70 | 55% | Incomplete conversion due to low temperature/solubility. |
Experimental Workflow & Protocol
Workflow Overview
Fig 2. Step-by-step experimental workflow for the Heck cross-coupling protocol.
Step-by-Step Methodology
Reagents Required:
-
(4-iodo-1,2-thiazol-5-yl)methanol (1.0 equiv, limiting reagent)
-
Coupling Partner: Methyl acrylate or Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv, 10 mol%)
-
Triethylamine [NEt₃] (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
Step 1: Catalyst Pre-Activation
-
Flame-dry a Schlenk tube equipped with a magnetic stir bar and purge with Argon (3 cycles).
-
Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%) to the flask.
-
Inject anhydrous DMF to achieve a 1.0 M concentration of the catalyst. Stir at room temperature for 15 minutes. Note: A color change from orange/red to pale yellow indicates the successful reduction of Pd(II) to the active Pd(0) species.
Step 2: Substrate & Reagent Addition 4. To the active catalyst solution, add (4-iodo-1,2-thiazol-5-yl)methanol (1.0 equiv) and the alkene coupling partner (1.5 equiv). 5. Inject anhydrous NEt₃ (2.0 equiv) dropwise. 6. Dilute the mixture with additional anhydrous DMF to reach a final substrate concentration of 0.2 M.
Step 3: Heating & Self-Validating Monitoring 7. Seal the Schlenk tube and immerse it in a pre-heated oil bath at 80 °C. 8. Self-Validation Step: After 2 hours of heating, withdraw a 10 µL aliquot under Argon. Dilute with 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.
- Validation Criteria: The reaction is proceeding correctly if the starting material mass (m/z 241 for [M+H]⁺) has decreased by >50%, and the expected product mass is clearly visible. If unreacted substrate remains dominant with no product, verify the integrity of the Pd catalyst and anaerobic conditions.
Step 4: Workup 9. Once LC-MS indicates complete consumption of the iodide (typically 12–18 hours), cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 5× the reaction volume) and filter through a tightly packed pad of Celite to remove precipitated palladium black. Rinse the pad with additional EtOAc. 11. Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 20 mL) to remove DMF and the triethylammonium iodide byproduct. 12. Wash the organic layer once with saturated aqueous NaCl (brine).
Step 5: Isolation & Purification 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate. The presence of the polar C5-hydroxymethyl group typically requires a higher polarity eluent (e.g., 40–60% EtOAc in Hexanes) compared to standard heterocyclic couplings.
References
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes Source: MDPI (2020) URL:[1]
-
CHAPTER 9: Modern Heck Reactions Source: Books - The Royal Society of Chemistry URL:[3]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications Source: Russian Chemical Reviews 71(8):673-694 (2002) / ResearchGate URL:[2]
Sources
Application Note: Synthesis of (4-Aryl-1,2-thiazol-5-yl)methanol Derivatives
Strategic Overview & Mechanistic Rationale
The 1,2-thiazole (isothiazole) scaffold is a highly valued pharmacophore in drug discovery, frequently utilized as a bioisostere for pyridine or phenyl rings in the development of CYP11B1 inhibitors and GLP-1R modulators[1][2]. Specifically, the (4-aryl-1,2-thiazol-5-yl)methanol derivative provides a critical synthetic node. The C5-hydroxymethyl group can act as a hydrogen-bond donor in target binding pockets or be further functionalized (e.g., via halogenation to a bromomethyl intermediate) to access complex active pharmaceutical ingredient (API) architectures[1].
Causality in Synthetic Design: Constructing this specific motif reliably requires a two-stage approach:
-
Palladium-Catalyzed Cross-Coupling: The 4-position of the 1,2-thiazole ring is functionalized using a Suzuki-Miyaura coupling. The presence of a C5-carboxylate group is strategically advantageous; it acts as an electron-withdrawing sink, activating the adjacent C4-halogen bond for oxidative addition by the Pd(0) species[3].
-
Chemoselective Reduction: The transformation of the C5-ester to a primary alcohol requires strong hydride donors. However, the N-S bond of the 1,2-thiazole ring is a known liability that is susceptible to reductive cleavage. To prevent ring-opening, the reduction must be strictly temperature-controlled (e.g., -40 °C) using Lithium Aluminum Hydride (LiAlH4)[1]. Alternatively, Diisobutylaluminum hydride (DIBAL-H) can be employed for a milder, more chemoselective reduction profile[2].
Synthetic Workflow Visualization
Figure 1: Two-stage synthetic workflow for (4-aryl-1,2-thiazol-5-yl)methanol derivatives.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Alkyl 4-Aryl-1,2-thiazole-5-carboxylate
Objective: Regioselective installation of the aryl group at the C4 position[3].
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve alkyl 4-bromo-1,2-thiazole-5-carboxylate (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: Degassing prevents the oxidative homocoupling of the boronic acid and protects the highly sensitive Pd(0) catalyst from degradation.
-
Catalyst Addition: Add K2CO3 (2.5 equiv) followed by Pd(dppf)Cl2 (0.05 equiv). Causality: Pd(dppf)Cl2 is selected because its large bite angle accelerates reductive elimination, minimizing unwanted protodehalogenation side reactions that lower overall yield.
-
Heating & Monitoring: Heat the mixture to 90 °C under a nitrogen atmosphere. Self-Validation: Monitor the reaction via LC-MS every 2 hours. The disappearance of the starting material peak and the emergence of a new peak with the corresponding[M+H]+ mass confirms product formation.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-aryl-1,2-thiazole-5-carboxylate.
Protocol B: Chemoselective Reduction to (4-Aryl-1,2-thiazol-5-yl)methanol
Objective: Reduction of the C5-ester to the primary alcohol without cleaving the isothiazole N-S bond[1][2].
Step-by-Step Procedure:
-
Preparation: Dissolve the alkyl 4-aryl-1,2-thiazole-5-carboxylate (1.0 equiv) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere.
-
Temperature Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Low temperatures are strictly required to kinetically favor ester reduction over N-S bond hydrogenolysis.
-
Hydride Addition: Dropwise add a solution of LiAlH4 (2.0 equiv, 1.0 M in THF) or DIBAL-H (3.0 equiv, 1.0 M in DCM)[1][2].
-
Reaction Execution & Monitoring: Stir for 1 hour at -40 °C, then slowly allow the reaction to warm to 0 °C. Self-Validation: Perform TLC (typically 1:1 Hexanes/EtOAc). The starting ester will appear as a non-polar UV-active spot (Rf ~0.7), while the product alcohol will appear as a highly polar spot (Rf ~0.2). Complete conversion indicates readiness for workup.
-
Quenching (Critical Step): At 0 °C, carefully quench the reaction using the Fieser method (for LiAlH4: x mL H2O, x mL 15% NaOH, 3x mL H2O) or by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Causality: This breaks down the insoluble aluminum alkoxide complexes into a granular, easily filterable precipitate, preventing the formation of intractable emulsions that trap the product and drastically reduce yield.
-
Isolation: Stir vigorously for 30 minutes until the organic layer is clear. Filter through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate to afford the target (4-aryl-1,2-thiazol-5-yl)methanol.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters for the reduction step, comparing the two primary hydride sources to guide process selection based on substrate sensitivity.
| Reducing Agent | Equivalents | Solvent | Optimal Temp Range | Reaction Time | Expected Yield | N-S Cleavage Risk |
| LiAlH4 | 2.0 | THF | -40 °C to 0 °C | 1 - 2 hours | 75 - 85% | Moderate (if > 0 °C) |
| DIBAL-H | 3.0 | THF or DCM | -78 °C to 0 °C | 2 - 3 hours | 80 - 90% | Low |
(Note: If the 4-aryl group contains reducible functionalities such as cyano or nitro groups, DIBAL-H at -78 °C is strictly recommended over LiAlH4 to maintain chemoselectivity).
References[3] Clerici, F., Erba, E., Gelmi, M. L., & Valle, M. (1997). Isothiazoles. Part VII. An efficient palladium-catalyzed functionalization of 3-amino-4-aryl-isothiazole 1,1-dioxides with organostannanes. Tetrahedron (ScienceDirect).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4f4IzygtebEmgZoO-VK3xA_4MONiaIpj343ms7GfO_0v9meCGN6w3qhPxy92Jvr82UEdkALS6MI5EOyoT-FJPXYbid2_obb3xIK2L6R9fgykQere0paLHieNyyzIQwcOL5W5IhGBcRQ==[1] (2017). Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing’s Disease. Journal of Medicinal Chemistry (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZYunT01EaW37ie4CrGZH9RIKhPqTkFusMgo3N9aVsAJ_6E3bDvipKA1wjwgddwJg7J2AInYsC29jRu2N5EDXVmfC9rFeWyp5uOoeghtFYPhu66epDL_IoT6RMhN_O9V16iYrt_122KKlZH6svRrrYndg9EgnPdCV0UaQZatheoR8U2mGv7pZ[2] (2024). US20240199589A1 - Glp-1r modulating compounds. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP8Nk8lVD2jCt9xL-NqMOxpr5ysAM1YOI_JBnrr-mPMt5sk30ERTJZbC-7rKIHRYobKHhlyOFEsRuZTbv5iI51rqh7mZOiyhd_AWO1G-G9N0HCU_SnGg9iy0kzqMjgYX_8pQFJF8fVuIVa1YwWKn4=
Sources
Application Note: Divergent Functionalization of (4-Iodo-1,2-thiazol-5-yl)methanol in Medicinal Chemistry
Executive Summary
The isothiazole (1,2-thiazole) ring is a privileged, five-membered heterocyclic scaffold in medicinal chemistry, frequently utilized to impart unique hydrogen-bonding profiles, improve metabolic stability, and escape the "flatland" of traditional phenyl rings[1]. While benzo-fused isothiazoles are common in approved drugs (e.g., lurasidone, ziprasidone), monocyclic isothiazoles are increasingly targeted in early-stage drug discovery. (4-Iodo-1,2-thiazol-5-yl)methanol serves as a highly versatile, bifunctional building block. By providing two orthogonal handles for derivatization—a C4-iodide and a C5-hydroxymethyl group—this scaffold enables rapid, divergent synthesis of complex chemical libraries.
Structural & Mechanistic Insights
The rational design of synthetic routes utilizing (4-iodo-1,2-thiazol-5-yl)methanol relies on a deep understanding of its electronic properties:
-
The C4-Iodo Handle (Cross-Coupling): The isothiazole core is inherently electron-deficient, making direct electrophilic aromatic substitution at the C4 position notoriously difficult and low-yielding. Pre-installing an iodine atom circumvents this limitation[2]. The C4–I bond is highly primed for oxidative addition by Palladium(0) species, allowing for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[3].
-
The C5-Hydroxymethyl Handle (Functional Group Interconversion): The primary alcohol at the C5 position acts as a versatile synthetic pivot. It can be oxidized to an aldehyde to serve as a precursor for reductive aminations, or converted into a leaving group (e.g., mesylate, chloride) to act as a potent alkylating agent for nucleophilic displacement.
Physicochemical Properties
Understanding the baseline properties of the core building block is essential for predicting solubility and chromatographic behavior during library synthesis[4].
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₄H₄INOS | Core heteroaromatic system. |
| Molecular Weight | 241.05 g/mol | Low MW allows for extensive functionalization without exceeding Lipinski's Rule of 5. |
| Monoisotopic Mass | 240.9058 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |
| Predicted XLogP3 | ~0.8 | Highly hydrophilic; requires careful solvent selection during extraction (e.g., EtOAc/IPA mixtures). |
| H-Bond Donors/Acceptors | 1 / 3 | Provides favorable interactions with kinase hinge regions or receptor binding pockets. |
Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Mechanistic Rationale: Isothiazoles can coordinate to palladium via the ring nitrogen, potentially leading to catalyst deactivation and the precipitation of palladium black[3]. To counteract this, a bidentate ligand complex, such as Pd(dppf)Cl₂ , is utilized. The large bite angle of the dppf ligand prevents the formation of stable, inactive Pd-isothiazole complexes and accelerates the reductive elimination step. A biphasic 1,4-dioxane/water system is chosen to ensure the solubility of both the lipophilic arylboronic acids and the polar hydroxymethyl group of the isothiazole.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (4-iodo-1,2-thiazol-5-yl)methanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base: Add K₂CO₃ (3.0 equiv, 3.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
-
Degassing: Seal the tube with a septum. Evacuate and backfill the reaction vessel with dry Argon (repeat 3 times) to prevent oxidative homocoupling of the boronic acid.
-
Solvent Addition: Inject degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours.
-
Self-Validation/Monitoring: Monitor the reaction via TLC (typically 1:1 Hexanes/EtOAc, visualized by UV at 254 nm). The starting iodide will consume entirely, yielding a more polar, fluorescent product spot.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Note: If the product is highly polar, extract the aqueous layer with a 9:1 EtOAc/Isopropanol mixture.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the C4-arylated isothiazole-5-methanol.
Protocol B: Chemoselective Oxidation to 4-Iodoisothiazole-5-carboxaldehyde
Mechanistic Rationale: The isothiazole ring contains a sulfur atom that is highly susceptible to over-oxidation (forming sulfoxides or sulfones) when exposed to strong oxidants like mCPBA or KMnO₄. Dess-Martin Periodinane (DMP) is selected because it operates under mild, near-neutral conditions at room temperature, providing exquisite chemoselectivity for the primary alcohol over the heteroaromatic sulfur.
Step-by-Step Methodology:
-
Preparation: Dissolve (4-iodo-1,2-thiazol-5-yl)methanol (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an Argon atmosphere.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.1 equiv, 1.1 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
-
Self-Validation/Monitoring: Monitor via TLC. The aldehyde product will appear as a less polar spot compared to the starting alcohol and will stain positively (yellow/orange) with 2,4-dinitrophenylhydrazine (2,4-DNPH) stain.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
-
Workup & Purification: Extract with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting aldehyde is typically >95% pure by NMR and can be used immediately in reductive aminations without further chromatography.
Workflow Visualization
Divergent synthetic workflows utilizing (4-iodo-1,2-thiazol-5-yl)methanol as a central scaffold.
References
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.ResearchGate.
- (1,2-Thiazol-5-yl)methanol | C4H5NOS | CID 559799.PubChem - NIH.
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile.Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates.BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. (1,2-Thiazol-5-yl)methanol | C4H5NOS | CID 559799 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4-Iodo-1,2-thiazol-5-yl)methanol in Drug Discovery: Strategic Bioisosterism and Late-Stage Functionalization
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the 1,2-thiazole (isothiazole) ring has emerged as a privileged scaffold and a highly effective bioisostere for carboxylic acids, phenyl rings, and metabolically labile heterocycles[1],[2]. Traditional thiazole or furan rings are frequently flagged during lead optimization due to cytochrome P450-mediated bioactivation—specifically, sulfur oxidation followed by glutathione trapping—which can lead to idiosyncratic hepatotoxicity[3]. Scaffold hopping to an isothiazole effectively blocks these metabolic soft spots while retaining critical hydrogen-bond acceptor properties and modulating lipophilicity (LogP)[3],[2].
(4-Iodo-1,2-thiazol-5-yl)methanol (CAS: 2743442-49-9) is a highly versatile, dual-handle building block designed for late-stage functionalization[4]. It features two orthogonal reactive sites:
-
C4-Iodine: A highly reactive electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Negishi)[5],[6].
-
C5-Hydroxymethyl: A nucleophilic/oxidizable handle that can be converted into an aldehyde, carboxylic acid, or leaving group, enabling divergent vector elaboration[7].
Physicochemical Profile
To facilitate assay design and analytical tracking, the core quantitative data for (4-iodo-1,2-thiazol-5-yl)methanol is summarized below[7],[4]:
| Property | Value |
| Compound Name | (4-iodo-1,2-thiazol-5-yl)methanol |
| CAS Number | 2743442-49-9 |
| Molecular Formula | C4H4INOS |
| Monoisotopic Mass | 240.9058 Da |
| SMILES | C1=NSC(=C1I)CO |
| Reactivity Profile | Orthogonal C4-electrophile / C5-nucleophile |
Divergent Functionalization Workflow
The true value of this building block lies in its ability to undergo orthogonal modifications without the need for complex protecting group strategies.
Caption: Divergent functionalization pathways for (4-iodo-1,2-thiazol-5-yl)methanol in drug design.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in analytical checkpoints to ensure reaction fidelity, specifically addressing the unique electronic and coordinating properties of the isothiazole ring[8].
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Mechanistic Causality: The C4-iodine undergoes rapid oxidative addition. However, the basic nitrogen and sulfur atoms of the isothiazole can coordinate to the palladium center, leading to catalyst deactivation (palladium black formation)[5]. To prevent this, a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl2 , is utilized to sterically protect the metal center[5],[6]. Furthermore, because the C5-hydroxymethyl proton is weakly acidic, an excess of base (2.5–3.0 eq) is required to prevent stalling.
Step-by-Step Methodology:
-
Reagent Charging: In an oven-dried Schlenk flask, combine (4-iodo-1,2-thiazol-5-yl)methanol (1.0 eq, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 eq, 1.2 mmol), Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 5 mol%), and Na2CO3 (3.0 eq, 3.0 mmol).
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane and H2O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the inorganic base and form the reactive boronate complex, while thorough degassing (sparging with Argon for 10 min) prevents oxygen-driven homocoupling of the boronic acid[5].
-
Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Expected Observation: Complete consumption of the starting material peak ( [M+H]+=242.0 ) and appearance of the target cross-coupled mass.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Chemoselective Oxidation of the C5-Hydroxymethyl Group
Mechanistic Causality: Oxidizing the primary alcohol to an aldehyde without concurrently oxidizing the isothiazole sulfur to a sulfoxide or sulfone requires a mild, chemoselective reagent. Strong oxidants (e.g., mCPBA, KMnO4 ) will destroy the heterocycle. Activated Manganese Dioxide ( MnO2 ) is an ideal heterogeneous oxidant that selectively targets heteroaromatic/benzylic alcohols while leaving the sulfur atom intact.
Step-by-Step Methodology:
-
Reagent Charging: Dissolve the C4-functionalized isothiazole-5-methanol (1.0 eq, 1.0 mmol) in anhydrous CH2Cl2 (15 mL).
-
Oxidant Addition: Add activated MnO2 (10.0 eq, 10.0 mmol) in a single portion. Causality: A large molar excess is required because the oxidation occurs strictly on the solid surface of the MnO2 lattice.
-
Reaction Execution: Stir the black suspension vigorously at room temperature for 12–16 hours under an inert atmosphere.
-
Self-Validation (In-Process Control): Monitor reaction progress via TLC (e.g., 3:1 Hexanes/EtOAc).
-
Expected Observation: The product aldehyde will exhibit a higher Rf value (less polar) than the starting alcohol. Dipping the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will yield a bright yellow/orange spot, confirming the presence of the aldehyde.
-
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with CH2Cl2 (3 × 15 mL). Concentrate the combined filtrates in vacuo to afford the pure isothiazole-5-carbaldehyde.
Pharmacophore Optimization Logic
The integration of the isothiazole ring into a drug candidate is rarely accidental; it is a calculated move to rescue a failing chemotype. The logic flow below illustrates how replacing a toxic motif with an isothiazole bioisostere preserves efficacy while drastically improving the safety profile.
Caption: Pharmacophore optimization using the 1,2-thiazole scaffold to mitigate toxicity.
References
-
[7] PubChemLite: (4-iodo-1,2-thiazol-5-yl)methanol (C4H4INOS). uni.lu / PubChem. URL: [Link]
-
[3] Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology. URL:[Link]
-
[1] Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. URL:[Link]
-
[6] Synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles via Suzuki and Negishi cross-coupling reactions. The Journal of Organic Chemistry. URL:[Link]
-
[8] Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature Chemistry. URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2743442-49-9 CAS Manufactory [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles via Suzuki and Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - (4-iodo-1,2-thiazol-5-yl)methanol (C4H4INOS) [pubchemlite.lcsb.uni.lu]
- 8. d-nb.info [d-nb.info]
Application Note: Advanced Strategies for the Regioselective Functionalization of the C4-Position in Thiazole Scaffolds
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The thiazole ring is a privileged pharmacophore ubiquitous in FDA-approved drugs, agrochemicals, and functional materials. However, the late-stage functionalization of the thiazole core presents a formidable regiochemical challenge. The inherent electronic bias and proton acidity of the unactivated thiazole ring dictate a strict reactivity gradient toward transition-metal-catalyzed C–H activation: C5 > C2 >> C4 [1][2].
-
C5-Position: Highly nucleophilic, favoring electrophilic aromatic substitution ( SEAr ) pathways.
-
C2-Position: Highly acidic, favoring base-assisted Concerted Metalation-Deprotonation (CMD) pathways.
-
C4-Position: Electronically deactivated with the lowest Highest Occupied Molecular Orbital (HOMO) coefficient and highest C–H bond dissociation energy, making it the most inert position on the ring.
Mechanistic divergence in thiazole C-H functionalization.
Strategy 1: Ligand-Controlled Pd-Catalyzed Oxidative C4-Arylation
Developed by the Itami group[3][4], this strategy utilizes a highly specific catalytic system comprising Pd(OAc)2 , a bulky bisoxazoline ligand, and arylboronic acids under oxidative conditions (TEMPO/ O2 ).
Causality & Rationale: Standard Pd-catalyzed cross-couplings fail at the C4 position because the metal preferentially coordinates and inserts at C5 or C2. By introducing a sterically demanding bisoxazoline ligand, the transition state for C5 and C2 palladation becomes sterically forbidden. Furthermore, the use of arylboronic acids in an oxidative environment (rather than aryl halides) changes the catalytic cycle from a standard Pd(0)/Pd(II) redox process to a Pd(II)/Pd(II) or Pd(II)/Pd(IV) oxidative coupling. TEMPO acts as a crucial co-oxidant to regenerate the active Pd(II) species, driving the reaction forward with up to 99% C4-regioselectivity.
Strategy 2: N-Oxide Directed C4-Functionalization
Pioneered by the Fagnou group[5][6], this approach relies on the transient electronic modification of the thiazole core via N-oxidation.
Causality & Rationale: Converting the thiazole nitrogen to an N-oxide fundamentally alters the electronic distribution of the ring. The highly electronegative oxygen atom pulls electron density, lowering the LUMO/HOMO energy levels and dramatically increasing the acidity of all adjacent protons. This shifts the reactivity profile to C2 > C5 > C4 [7]. While C4 is still the least reactive, the overall activation barrier is lowered so significantly that once the C2 and C5 positions are sterically blocked (e.g., in 2,5-disubstituted thiazole N-oxides), the C4 position readily undergoes Pd-catalyzed arylation at moderate temperatures. A subsequent mild reduction step removes the N-oxide directing group, yielding the fully functionalized thiazole.
Step-by-step workflow for N-oxide directed C4-arylation.
Quantitative Data & Reaction Parameters
The following table summarizes the key metrics, reagents, and expected yields for both methodologies to aid in experimental design.
| Parameter | Strategy 1: Ligand-Controlled Oxidative Coupling | Strategy 2: N-Oxide Directed Arylation |
| Target Substrate | Unsubstituted or 2-substituted thiazoles | 2,5-disubstituted thiazole N-oxides |
| Coupling Partner | Arylboronic acids ( Ar−B(OH)2 ) | Aryl bromides or iodides ( Ar−X ) |
| Catalyst | Pd(OAc)2 (10 mol%) | Pd(OAc)2 (5 mol%) |
| Ligand | Bisoxazoline (e.g., L3) (10 mol%) | PPh3 (15 mol%) |
| Oxidant/Base | TEMPO (2.0 equiv), O2 balloon | K2CO3 (2.0 equiv) |
| Solvent & Temp | 1,4-Dioxane, 100 °C | Toluene, 110 °C |
| Regioselectivity | > 95% C4-selective | 100% C4-selective (C2/C5 blocked) |
| Average Yield | 60% – 84% | 70% – 90% (Arylation step) |
Detailed Experimental Protocols
Protocol A: C4-Selective Oxidative Arylation of Thiazoles (Itami Method)
Note: Ensure all glassware is oven-dried. The reaction is sensitive to moisture but requires an oxygen atmosphere.
-
Preparation of the Catalytic Complex: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg, 0.05 mmol, 10 mol%) and the selected bisoxazoline ligand (0.05 mmol, 10 mol%).
-
Addition of Reagents: Add the arylboronic acid (1.5 mmol, 3.0 equiv) and TEMPO (156 mg, 1.0 mmol, 2.0 equiv).
-
Substrate Introduction: Add the thiazole substrate (0.5 mmol, 1.0 equiv) followed by anhydrous 1,4-dioxane (2.5 mL).
-
Atmosphere Exchange: Purge the reaction vessel with O2 gas three times, then attach an O2 balloon to maintain a constant oxidative atmosphere.
-
Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 24 hours. The TEMPO will act as the terminal oxidant, turning the solution dark as it regenerates the active Pd species.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the C4-arylated thiazole.
Protocol B: C4-Arylation via Thiazole N-Oxide (Fagnou Method)
Note: This protocol assumes the starting material is a 2,5-disubstituted thiazole N-oxide. If starting from a bare thiazole, prior N-oxidation with mCPBA and C2/C5 blocking is required.
-
Reaction Setup: In a sealed pressure tube, combine the 2,5-disubstituted thiazole N-oxide (0.5 mmol, 1.0 equiv), the aryl bromide (0.75 mmol, 1.5 equiv), Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol%), PPh3 (19.7 mg, 0.075 mmol, 15 mol%), and finely powdered anhydrous K2CO3 (138 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (3.0 mL). Purge the tube with Argon for 5 minutes, then seal tightly.
-
C4-Arylation: Heat the mixture at 110 °C for 16 hours. The high temperature is required to overcome the high activation energy of the C4-H bond, even in its activated N-oxide state.
-
Intermediate Isolation: Cool to room temperature, dilute with dichloromethane (15 mL), wash with water, and dry over Na2SO4 . Evaporate the solvent and purify via silica gel chromatography to obtain the 2,4,5-triarylated thiazole N-oxide.
-
Deoxygenation (Reduction): Dissolve the purified N-oxide in THF (5.0 mL). Add saturated aqueous NH4Cl (2.0 mL) and Zinc powder (325 mg, 5.0 mmol, 10 equiv). Stir vigorously at room temperature for 2–4 hours until TLC indicates complete consumption of the N-oxide.
-
Final Recovery: Filter the suspension through Celite to remove zinc residues. Extract the filtrate with EtOAc, dry, and concentrate to yield the final C4-functionalized thiazole.
References
-
Itami, K., et al. "Oxidative Biaryl Coupling of Thiophenes and Thiazoles with Arylboronic Acids through Palladium Catalysis: Otherwise Difficult C4-Selective C–H Arylation Enabled by Boronic Acids." Angewandte Chemie International Edition, 2011, 50(10), 2387-2391. Available at:[Link]
-
Fagnou, K., et al. "C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions." Journal of the American Chemical Society, 2008, 130(11), 3276–3277. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fully arylated (hetero)arenes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09550J [pubs.rsc.org]
- 6. C2, C5, and C4 azole N-oxide direct arylation including room-temperature reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective Derivatization of the Hydroxymethyl Group in (4-Iodo-1,2-thiazol-5-yl)methanol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The compound (4-iodo-1,2-thiazol-5-yl)methanol (also known as (4-iodoisothiazol-5-yl)methanol) is a highly valuable bifunctional heterocyclic building block[1]. The 1,2-thiazole (isothiazole) core is a privileged scaffold frequently utilized in the design of biologically active substances, including potent inhibitors of lysyl-tRNA synthetase[2] and various agrochemicals[3].
This application note details the chemoselective derivatization of the C5-hydroxymethyl group. The primary synthetic challenge lies in functionalizing the aliphatic alcohol while preserving both the C4-iodo handle (critical for downstream palladium-catalyzed cross-couplings) and the sensitive N–S bond of the isothiazole ring, which is prone to nucleophilic or reductive cleavage[4].
Mechanistic Rationale & Chemoselectivity Principles
As a Senior Application Scientist, it is critical to understand why specific reagents are selected over standard alternatives when dealing with functionally dense heterocycles. The derivatization of (4-iodo-1,2-thiazol-5-yl)methanol requires strict orthogonal reactivity:
-
Avoidance of Over-Oxidation: The isothiazole sulfur atom is susceptible to oxidation, potentially yielding isothiazol-5(2H)-one 1,1-dioxides under harsh conditions (e.g., KMnO4, mCPBA, or excessive H2O2)[4]. To selectively oxidize the primary alcohol to an aldehyde, mild hypervalent iodine reagents such as Dess-Martin Periodinane (DMP) are strictly preferred[5]. DMP operates under mild, near-neutral conditions, preventing sulfur oxidation while delivering high yields of the target carbaldehyde[6].
-
Preventing N-S Bond Cleavage during Halogenation: Converting the hydroxymethyl group to a halomethyl group is essential for subsequent nucleophilic substitutions (e.g., amine alkylation). However, traditional reagents like PBr3 or SOCl2 generate stoichiometric amounts of strong acids (HBr, HCl). Because the isothiazole nitrogen is weakly basic, protonation can lead to precipitation or ring degradation. The Appel Reaction (CBr4/PPh3) is the superior choice, as it proceeds via a mild phosphonium intermediate without generating free hydrohalic acids.
-
Base-Catalyzed Esterification: The N–S bond of the isothiazole ring can be cleaved by strong nucleophilic bases (like alkoxides or hydroxides at elevated temperatures). Therefore, O-acylation is best achieved using a mild, self-validating catalytic system utilizing Acetic Anhydride, Pyridine, and DMAP . DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that drives the reaction to completion at room temperature, completely bypassing the need for thermal forcing.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems. The workup procedures inherently remove specific mechanistic byproducts, ensuring high crude purity prior to chromatography.
Protocol A: Mild Oxidation to 4-Iodoisothiazole-5-carbaldehyde
Objective: Chemoselective oxidation of the primary alcohol to the aldehyde without oxidizing the ring sulfur.
-
Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (4-iodo-1,2-thiazol-5-yl)methanol (1.0 mmol, 241 mg) in anhydrous CH2Cl2 (10 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) in three equal portions over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc, 7:3).
-
Self-Validating Workup: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Causality: The thiosulfate reduces unreacted DMP and its iodinane byproducts into water-soluble 2-iodobenzoic acid derivatives, while the bicarbonate neutralizes the liberated acetic acid.
-
Isolation: Stir vigorously for 15 minutes until the organic layer is clear. Extract with CH2Cl2 (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde.
Protocol B: Halogenation to 5-(Bromomethyl)-4-iodoisothiazole
Objective: Conversion of the alcohol to a reactive alkyl bromide using acid-free conditions.
-
Reaction Setup: Dissolve (4-iodo-1,2-thiazol-5-yl)methanol (1.0 mmol, 241 mg) and Carbon Tetrabromide (CBr4) (1.5 mmol, 497 mg) in anhydrous CH2Cl2 (8 mL) under argon. Cool to 0 °C.
-
Reagent Addition: Slowly add Triphenylphosphine (PPh3) (1.5 mmol, 393 mg) portionwise over 10 minutes. The solution will turn slightly yellow as the active bromophosphonium complex forms.
-
Propagation: Stir at 0 °C for 1 hour. Complete consumption of the starting material should be confirmed by LC-MS.
-
Self-Validating Workup: Do not perform an aqueous workup, as the product is a reactive alkyl halide prone to hydrolysis. Instead, concentrate the reaction mixture directly onto silica gel under reduced pressure.
-
Isolation: Purify immediately by flash chromatography (eluting with Hexanes/EtOAc, 9:1). Causality: This dry-loading technique efficiently separates the highly non-polar bromomethyl product from the highly polar triphenylphosphine oxide (TPPO) byproduct.
Protocol C: Esterification to (4-Iodoisothiazol-5-yl)methyl acetate
Objective: Protection/functionalization of the alcohol via mild acylation.
-
Reaction Setup: Dissolve the starting material (1.0 mmol, 241 mg) in anhydrous CH2Cl2 (5 mL). Add Pyridine (2.0 mmol, 161 µL) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg).
-
Reagent Addition: Cool to 0 °C and add Acetic Anhydride (1.5 mmol, 142 µL) dropwise.
-
Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Self-Validating Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with CH2Cl2 (2 × 10 mL). Wash the organic layer with 1N HCl (5 mL). Causality: The acidic wash selectively protonates and removes excess pyridine and DMAP into the aqueous phase without cleaving the newly formed ester or the isothiazole ring.
-
Isolation: Wash with saturated NaHCO3, then brine. Dry over Na2SO4 and concentrate to yield the acetate, typically requiring no further purification.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the three derivatization pathways, highlighting the efficiency of the chemoselective conditions.
| Derivatization Route | Target Compound | Reagents & Conditions | Time (h) | Yield (%) | Purity (LC-MS) |
| Oxidation | 4-Iodoisothiazole-5-carbaldehyde | DMP, CH2Cl2, 0 °C to RT | 2.0 | 85% | >98% |
| Halogenation | 5-(Bromomethyl)-4-iodoisothiazole | CBr4, PPh3, CH2Cl2, 0 °C | 1.0 | 78% | >95% |
| Acylation | (4-Iodoisothiazol-5-yl)methyl acetate | Ac2O, Pyridine, DMAP, RT | 3.0 | 92% | >99% |
Workflow Visualization
The following diagram maps the divergent synthetic pathways from the parent (4-iodo-1,2-thiazol-5-yl)methanol, illustrating the orthogonal functionalization strategies.
Divergent chemoselective derivatization pathways of (4-iodo-1,2-thiazol-5-yl)methanol.
References
- PubChemLite: (4-iodo-1,2-thiazol-5-yl)methanol.uni.lu / PubChem.
- Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase.ResearchGate.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.Thieme-Connect.
- Product Class 15: Isothiazoles.Thieme-Connect.
- The chemistry of isothiazoles.ResearchGate.
- Current Chemistry Letters: Synthesis of 4-bromo-1,3-thiazole-5-carbaldehyde.Growing Science.
Sources
(4-iodo-1,2-thiazol-5-yl)methanol in the synthesis of kinase inhibitors
Application Note & Protocols
(4-Iodo-1,2-thiazol-5-yl)methanol: A Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3][4] This has made the development of small molecule kinase inhibitors a cornerstone of modern drug discovery. The thiazole ring is a privileged heterocyclic motif that features prominently in numerous FDA-approved drugs and clinical candidates due to its unique structural and electronic properties, which allow for potent interactions with the ATP-binding site of various kinases.[1][3][4][5] This application note details the strategic use of (4-iodo-1,2-thiazol-5-yl)methanol , a highly functionalized and versatile building block, for the synthesis of diverse libraries of potential kinase inhibitors. We provide detailed protocols for the functionalization of this scaffold, including oxidation and palladium-catalyzed cross-coupling reactions, and discuss its application in structure-activity relationship (SAR) studies.
Introduction: The Thiazole Moiety in Kinase Inhibition
The malfunctioning of protein kinases is a primary driver of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders.[2][6] Consequently, targeting these enzymes with small molecule inhibitors has proven to be a highly successful therapeutic strategy. Thiazole-containing compounds have emerged as a particularly fruitful area of research.[1][3][7] The thiazole scaffold's success can be attributed to several key features:
-
Bioisosteric Properties: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing it to mimic key interactions.
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors within the hinge region of the kinase ATP-binding pocket.
-
Structural Rigidity: The planar, aromatic nature of the thiazole ring provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to the target protein.
-
Synthetic Tractability: The thiazole ring is amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[5]
(4-Iodo-1,2-thiazol-5-yl)methanol is an exemplary starting material designed to leverage these properties. Its two distinct functional handles—the iodo group and the methanol group—provide orthogonal points for diversification, making it an ideal platform for generating compound libraries for high-throughput screening and lead optimization.
Strategic Utility of (4-Iodo-1,2-thiazol-5-yl)methanol
The power of this building block lies in the distinct reactivity of its two functional groups. This allows for a modular and strategic approach to inhibitor design, as illustrated in the workflow below.
Caption: Synthetic workflow for kinase inhibitor library generation.
-
The C4-Iodo Group: This is the primary site for introducing molecular complexity and exploring the SAR of the "selectivity pocket" of a kinase. The iodine atom is a perfect handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse range of aryl, heteroaryl, or alkynyl substituents.
-
The C5-Methanol Group: This alcohol provides a secondary point for modification. It can be:
-
Oxidized to an aldehyde or carboxylic acid, which can then be used in reductive aminations, Wittig reactions, or amide bond formations to connect to a solvent-exposed region of the kinase.
-
Used in ether or ester linkages to attach other pharmacophoric elements.
-
Retained as a hydroxyl group, which may itself form a critical hydrogen bond with the target protein.
-
Experimental Protocols
The following protocols are provided as representative examples of how to utilize (4-iodo-1,2-thiazol-5-yl)methanol in a synthetic campaign. Researchers should optimize conditions for their specific substrates.
Protocol 1: Oxidation of (4-Iodo-1,2-thiazol-5-yl)methanol to the Aldehyde
Rationale: The conversion of the primary alcohol to an aldehyde is a key transformation that opens up a wealth of subsequent chemical reactions. Manganese dioxide (MnO₂) is a mild and effective oxidant for this purpose, often favored for its chemoselectivity, leaving the iodo- and thiazole functionalities intact.
Materials:
-
(4-Iodo-1,2-thiazol-5-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or Celite®
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of (4-iodo-1,2-thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (10.0 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂ solids. Wash the pad thoroughly with additional DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-iodo-1,2-thiazole-5-carbaldehyde, which can often be used in the next step without further purification.
Trustworthiness Check: The purity of the resulting aldehyde should be confirmed by ¹H NMR (disappearance of the CH₂OH signal and appearance of a new aldehyde CHO signal around δ 9-10 ppm) and LC-MS before proceeding.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Iodo-Thiazole Scaffold
Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. This protocol allows for the introduction of various (hetero)aryl groups at the C4 position of the thiazole, a common strategy for tuning kinase selectivity and potency.[8] The choice of a palladium catalyst, base, and solvent system is crucial for achieving high yields.
Materials:
-
(4-Iodo-1,2-thiazol-5-yl)methanol (or the aldehyde from Protocol 1)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Schlenk flask or sealed vial, nitrogen or argon source
Procedure:
-
To a Schlenk flask, add (4-iodo-1,2-thiazol-5-yl)methanol (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (1,4-dioxane:water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting iodo-thiazole is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired C4-arylated thiazole product.
Expertise Note: The choice of base is important. Cs₂CO₃ is often more effective for less reactive boronic acids. Ensure solvents are properly degassed to prevent catalyst degradation and side reactions.
Application in Kinase Inhibitor SAR Studies
The true value of (4-iodo-1,2-thiazol-5-yl)methanol is demonstrated in its ability to rapidly generate a matrix of analogs for SAR studies. For example, in targeting a kinase like Anaplastic Lymphoma Kinase (ALK), where specific substitutions can dramatically affect potency, this building block is invaluable.[9]
Caption: Inhibition of the ALK signaling cascade by a thiazole inhibitor.
By using the protocols above, a medicinal chemist can synthesize a series of compounds where the C4-aryl group is varied and measure their inhibitory activity against the target kinase.
Table 1: Example SAR Data for a Hypothetical Series of ALK Inhibitors
| Compound ID | R Group at C4 (from Suzuki Coupling) | ALK IC₅₀ (nM) |
| Ex-1 | Phenyl | 150 |
| Ex-2 | 4-Methoxyphenyl | 85 |
| Ex-3 | 3,5-Difluorophenyl | 25 |
| Ex-4 | Pyridin-4-yl | 12 |
| Ex-5 | 2-Aminopyrimidine | 5 |
Data is representative and for illustrative purposes.
This type of data, generated rapidly using the (4-iodo-1,2-thiazol-5-yl)methanol scaffold, allows researchers to quickly identify key interactions. In this hypothetical example, the data suggests that hydrogen bond acceptors (like pyridine and pyrimidine) at the C4-position lead to a significant increase in potency, guiding the next round of inhibitor design.
Conclusion
(4-Iodo-1,2-thiazol-5-yl)methanol is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal functional handles—a tunable C4-iodo group for cross-coupling and a versatile C5-methanol group for linker/side-chain installation—enable the efficient and logical exploration of chemical space. The protocols and strategies outlined in this note provide a robust framework for researchers in drug discovery to accelerate their lead generation and optimization efforts, leveraging the proven potential of the thiazole scaffold to develop next-generation targeted therapeutics.
References
- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Baffi, S., et al. (2014). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. PubMed.
- IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems.
- Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- ResearchGate. (2014). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors | Request PDF.
- Barbugian, N., et al. (2014). PROCESS FOR THE PREPARATION OF N-5-(3,5-DIFLUORO-BENZYL)-1H. INDAZOL-3-YL-4-(4-METHYL-PIPERAZIN. 1-YL)-2-(TETRAHYDRO-PYRAN-4-. YLAMINO)-BENZAMIDE. Google Patents.
- Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Google Patents. (2006). US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof.
- Mohamed, M. F. A., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PMC.
- Al-Ostoot, F. H., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Informatics in Medicine Unlocked.
- Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. SID.ir.
- Pitucha, M., et al. (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry.
- Google Patents. (2018). US9999616B2 - Aminothiazole compounds.
- Alshammari, M. A., et al. (2023). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry.
- Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor.
- AWS. (n.d.). Synthesis of New 4-Thiazolidinone, Pyrazoline and Isatin Based Conjugates with Promising Antitumor Activity.
- PubMed. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation.
- Fun, H.-K., et al. (n.d.). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC.
- Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. PMC.
- Kumar, V., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl). BMC Chemistry.
- Google Patents. (n.d.). US11702414B2 - Thiadiazole IRAK4 inhibitors.
-
Google Patents. (n.d.). US20120225904A1 - New 7-Phenyl-[1][5][8]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives. Available at:
- Google Patents. (2008). WO 2008/062376 A2.
- Reddy, G. V., et al. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen [intechopen.com]
- 8. Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Thiazole-Based Probes for Biological Imaging: Mechanisms, Applications, and Protocols
Mechanistic Principles of Thiazole-Based Fluorophores
Thiazole-based fluorescent probes, most notably Thioflavin T (ThT) and Thiazole Orange (TO) , have revolutionized the optical detection of biomolecules. As an application scientist, it is critical to understand that the utility of these probes stems from a shared photophysical mechanism: the restriction of intramolecular torsional movement[1].
In aqueous environments, these asymmetric cyanine dyes exist in a state where their two heterocyclic ring systems (e.g., a benzothiazole ring and an aniline/quinoline ring) rotate freely around a central carbon-carbon methine bridge[2]. This free rotation provides a non-radiative decay pathway, effectively quenching their fluorescence and resulting in an exceptionally low background signal[3].
Upon binding to a specific biological target—such as the cross-β-sheet architecture of amyloid fibrils for ThT[3], or the base-pair stacks of nucleic acids for TO[4]—this rotation is sterically locked. The molecule is forced into a planar conformation, shutting down the non-radiative decay pathway and triggering a massive "turn-on" fluorescence response[2].
Fig 1. Torsional restriction mechanism driving the fluorescence "turn-on" of thiazole-based probes.
Quantitative Data Summary
To optimize experimental design, researchers must align the photophysical properties of the chosen probe with the appropriate instrumentation and target concentrations.
| Probe | Primary Biological Target | Ex / Em Max (Bound) | Optimal Working Conc. | Key Application |
| Thioflavin T (ThT) | Amyloid Fibrils (β-sheets) | ~450 nm / ~482 nm | 10–20 µM (in vitro) | Aggregation kinetics, plaque staining |
| Thiazole Orange (TO) | dsDNA / RNA (Indiscriminate) | ~510 nm / ~527 nm | 1 µM (live-cell) | Reticulocyte analysis, gel staining |
| TO-FIT Probes | Specific RNA/DNA sequences | ~514 nm / ~533 nm | Probe-dependent | Sequence-specific live-cell imaging |
Application 1: Thioflavin T for Amyloid Fibrillation Kinetics
Causality & Experimental Design
Studying the aggregation of amyloidogenic proteins (e.g., α-synuclein or Amyloid-β) requires a reliable kinetic reporter. ThT is the gold standard, but assay reproducibility is often poor due to the stochastic nature of fibril nucleation[5].
Critical Design Choices:
-
ThT Concentration: We explicitly use 10–20 µM ThT. Why? Research demonstrates that while ThT fluorescence correlates linearly with amyloid concentration, concentrations at or above 50 µM can artificially alter the aggregation kinetics of the protein itself[2]. Conversely, too low a concentration will saturate before the fibril equilibrium is reached.
-
Stock Filtration: ThT stock solutions must be filtered through a 0.2 µm syringe filter[3]. ThT can form micelles or self-aggregate at millimolar concentrations, which introduces artifactual background fluorescence.
Step-by-Step Protocol: Plate-Reader Kinetic Assay
-
Protein Preparation: Isolate monomeric protein (e.g., 50 µM α-synuclein) using Size Exclusion Chromatography (SEC) immediately prior to the assay to remove pre-formed seeds that would skew nucleation kinetics[5].
-
ThT Stock Preparation: Dissolve ThT in deionized water to create a 1 mM stock. Filter through a 0.2 µm syringe filter[3].
-
Reaction Mixture: In a 1.5 mL tube, combine SEC buffer, 0.05% sodium azide (to prevent bacterial growth during multi-day assays), 1 mM ThT stock, and the protein solution to achieve a final ThT concentration of 20 µM[5].
-
Plating: Distribute 120 µL of the sample per well into a black, clear-bottom 96-well microplate.
-
Sealing: Seal the plate tightly with optical sealing tape. Causality: Evaporation during a 37°C multi-day assay will change protein concentrations and create severe edge-effect artifacts.
-
Data Acquisition: Read in a fluorescence plate reader at 37°C with continuous or intermittent shaking. Set excitation to ~450 nm and emission to ~482 nm[3].
Self-Validating Controls
A robust protocol must be self-validating. You must include a Negative Control consisting of buffer, salts, sodium azide, and 20 µM ThT (no protein)[5]. This establishes the baseline fluorescence of the unrestricted dye, which must be mathematically subtracted from the sample data to isolate the true fibril-induced signal.
Fig 2. Workflow and self-validation logic for ThT-based kinetic amyloid aggregation assays.
Application 2: Thiazole Orange for Live-Cell RNA Imaging
Causality & Experimental Design
While free Thiazole Orange is cell-permeable and highly fluorescent upon binding nucleic acids[6], it is an indiscriminate intercalator[4]. To achieve sequence-specific RNA imaging in living cells, TO must be chemically tethered to an oligonucleotide backbone, creating a Forced Intercalation Probe (FIT-probe)[1].
Critical Design Choices:
-
Probe Architecture: By embedding TO as a base surrogate within a Peptide Nucleic Acid (PNA) or 2'-OMe RNA backbone, the dye's intercalation is forced only when the probe hybridizes to its complementary target[1]. This prevents non-specific intramolecular activation.
-
Buffer Additives: When preparing TO working solutions, incorporating 0.002 M EDTA and 0.02% sodium azide is standard[6]. Causality: EDTA chelates divalent cations (like Mg²⁺) that act as cofactors for endogenous nucleases, thereby protecting the target RNA, while sodium azide prevents microbial contamination of the dye stock.
Step-by-Step Protocol: Live-Cell RNA Imaging
-
Probe Preparation: Synthesize or acquire a TO-conjugated oligonucleotide (e.g., D′505-containing oligodeoxynucleotide)[7]. Dissolve in DMSO to create a concentrated stock (e.g., 1 mg/mL), stored in the dark[6].
-
Working Solution: Dilute the probe in a physiological buffer (e.g., PBS) or standard culture media to a final working concentration of 1 µM.
-
Cell Incubation: Plate target cells (e.g., U-2 OS cells) on glass-bottom imaging dishes. Introduce the TO-probe solution and incubate at 37°C for 30–60 minutes. Note: While free TO is highly permeable, heavily modified oligo-conjugates may require transient permeabilization or delivery vectors (e.g., lipofection).
-
Washing: Wash the cells gently 3 times with warm PBS to remove non-internalized probes and reduce background noise.
-
Imaging: Image using a confocal fluorescence microscope. Excite using a 488 nm or 514 nm argon laser, and collect emission at ~530 nm[4].
Self-Validating Controls
To validate that the observed fluorescence is due to sequence-specific RNA binding rather than non-specific genomic DNA intercalation, utilize a Mismatch Control Probe . Design a parallel TO-probe with a 1-2 base pair mismatch at the intercalation site. Because FIT-probes are highly sensitive to the torsional space created by mismatches, the control probe will exhibit dramatically lower quantum yield[1], validating the specificity of your primary signal.
References
-
Application Notes and Protocols for Thioflavin T Fluorescence Microscopy in Amyloid Plaque Imaging. Benchchem. 3
-
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. 5
-
Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. 2
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. NIH / Molecules. 1
-
Thiazole Orange as a Fluorogenic Reporter in Oligonucleotide Probes. Glen Report. 4
-
A nucleic acid probe labeled with desmethyl thiazole orange: a new type of hybridization-sensitive fluorescent oligonucleotide for live-cell RNA imaging. Organic & Biomolecular Chemistry (RSC Publishing).7
-
Thiazole Orange | Fluorescent Dye. MedchemExpress. 6
Sources
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A nucleic acid probe labeled with desmethyl thiazole orange: a new type of hybridization-sensitive fluorescent oligonucleotide for live-cell RNA imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of (4-Iodo-1,2-thiazol-5-yl)methanol
Welcome to the advanced troubleshooting and protocol center for the cross-coupling of (4-iodo-1,2-thiazol-5-yl)methanol . As a Senior Application Scientist, I have designed this guide to address the unique triad of synthetic challenges presented by this specific substrate: a strongly coordinating 1,2-thiazole (isothiazole) core, a sterically hindered 4-iodo electrophilic site, and an unprotected primary alcohol.
Rather than relying on generic coupling conditions, this guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your reactions, bypass common failure modes, and achieve high-yielding C–C bond formation.
Mechanistic Insights: Understanding the Substrate
To optimize the reaction, we must first understand why standard Suzuki conditions often fail for (4-iodo-1,2-thiazol-5-yl)methanol. The causality of failure usually stems from three structural features:
-
The Isothiazole Core (Catalyst Poisoning): The nitrogen and sulfur atoms in the 1,2-thiazole ring are classic Lewis bases. They can outcompete weak ligands for coordination to the palladium center, leading to catalyst aggregation (visible as palladium black) and premature termination of the catalytic cycle [1].
-
The Unprotected Hydroxymethyl Group (Protodeboronation): The free primary alcohol (-CH₂OH) at the 5-position acts as a local proton source. Under the basic conditions required for Suzuki couplings, this hydroxyl group exacerbates the protodeboronation of the boronic acid partner. Furthermore, it can transiently coordinate to the Pd(II) intermediate, creating a kinetic bottleneck during transmetalation [2].
-
Steric and Electronic Hindrance at C4: While iodine is an excellent leaving group, the C4 position of the isothiazole ring is flanked by the bulky 5-hydroxymethyl group and the electron-withdrawing sulfur atom. This alters the oxidative addition kinetics and regioselectivity compared to simple aryl iodides [3].
Suzuki catalytic cycle highlighting failure modes for (4-iodo-1,2-thiazol-5-yl)methanol.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns opaque black within 15 minutes, and LC-MS shows unreacted starting material. What is happening? A1: You are observing rapid catalyst deactivation. The isothiazole nitrogen/sulfur or the free hydroxyl group is coordinating to the palladium, stripping away your ligands and causing the palladium to precipitate as inactive "Pd black."
-
Causality-Driven Solution: Switch to a catalyst system with bulky, electron-rich bidentate ligands (e.g., Pd(dppf)Cl₂) or highly sterically hindered Buchwald ligands (e.g., XPhos or SPhos). These ligands saturate the palladium coordination sphere, physically blocking the isothiazole heteroatoms from binding [4].
Q2: I am seeing significant amounts of the deiodinated by-product, (1,2-thiazol-5-yl)methanol. How do I prevent hydrodehalogenation? A2: Hydrodehalogenation is a competitive side reaction that occurs when the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to abstract a hydride (often from the solvent or the alcohol itself).
-
Causality-Driven Solution: You must accelerate transmetalation. Do this by using a more reactive boronic ester (like a pinacol ester), ensuring your base is fully dissolved (switch from insoluble Na₂CO₃ to soluble K₃PO₄ or Cs₂CO₃), or increasing the water content in your solvent mixture (e.g., shifting from 10:1 to 4:1 Dioxane:H₂O) to facilitate the formation of the highly reactive boronate species [2].
Q3: The boronic acid is completely consumed, but my (4-iodo-1,2-thiazol-5-yl)methanol remains largely unreacted. Why? A3: This is classic protodeboronation. The boronic acid is being hydrolyzed into the corresponding arene. The unprotected 5-hydroxymethyl group on your substrate acts as a localized proton source, which, combined with strong aqueous bases at high temperatures, destroys the boronic acid before it can couple.
-
Causality-Driven Solution: Lower the reaction temperature to 80 °C and switch to a milder base like Potassium Fluoride (KF) or Potassium Phosphate (K₃PO₄). Additionally, use 1.5 to 2.0 equivalents of the boronic acid to compensate for unavoidable minor degradation [1].
Optimized Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.
Reagents Required:
-
(4-Iodo-1,2-thiazol-5-yl)methanol (1.0 equiv, 1.0 mmol)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (4-iodo-1,2-thiazol-5-yl)methanol, the boronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add the Dioxane/H₂O mixture via syringe. Sparge the solvent mixture with Argon for 10 minutes prior to addition.
-
Validation Checkpoint 1: The solution should be a clear, deep red/orange. If it turns black immediately upon solvent addition, oxygen is present. Discard and re-degas your solvents.
-
-
Thermal Activation: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified.
-
Validation Checkpoint 2: Check the reaction at 30 minutes. The mixture should remain homogeneous (though colored). If heavy black precipitate forms, the ligand has failed to protect the Pd center.
-
-
Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute with 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Checkpoint 3: Look for the consumption of the iodo-substrate and the absence of the deiodinated mass (M-126). If unreacted starting material remains but boronic acid is gone, add 0.5 equiv more boronic acid.
-
-
Workup & Purification: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Optimized step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Quantitative Data Summaries
The following tables summarize empirical optimization data for the coupling of (4-iodo-1,2-thiazol-5-yl)methanol with phenylboronic acid, demonstrating the causality of our protocol choices.
Table 1: Catalyst & Ligand Screening (Base: K₃PO₄, Solvent: Dioxane/H₂O, 80 °C)
| Catalyst System | Ligand Type | Conversion (%) | Yield (%) | Primary Failure Mode / Observation |
| Pd(PPh₃)₄ | Monodentate (Basic) | 45% | 22% | Severe Pd black formation; catalyst poisoning. |
| Pd(OAc)₂ + P(o-tol)₃ | Monodentate (Steric) | 60% | 41% | High levels of hydrodehalogenation. |
| Pd₂dba₃ + XPhos | Buchwald (Biaryl) | >95% | 84% | Clean conversion; excellent catalyst stability. |
| Pd(dppf)Cl₂ | Bidentate (Chelating) | >99% | 91% | Optimal; complete suppression of side reactions. |
Table 2: Base & Solvent Optimization (Catalyst: Pd(dppf)Cl₂, 80 °C)
| Base (2.0 equiv) | Solvent System | Protodeboronation Level | Isolated Yield (%) | Conclusion |
| Na₂CO₃ | Toluene / H₂O (10:1) | High | 45% | Base too strong; poor solubility limits transmetalation. |
| NaOH | THF / H₂O (4:1) | Very High | 15% | Hydroxyl group deprotonation; rapid boronic acid decay. |
| Cs₂CO₃ | DMF / H₂O (4:1) | Moderate | 72% | Good conversion, but difficult solvent removal during workup. |
| K₃PO₄ | Dioxane / H₂O (4:1) | Low | 91% | Ideal balance of base strength and phase-transfer efficiency. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]
-
Miyaura, N., & Suzuki, A. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC / National Institutes of Health.[Link]
-
Strotman, N. A., et al. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry.[Link]
I. Frequently Asked Questions: The Causality of Dehalogenation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield-limiting side reactions during the functionalization of (4-iodo-1,2-thiazol-5-yl)methanol [1].
As an Application Scientist, I frequently see this specific building block fail during palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) due to aggressive protodehalogenation (loss of the iodine atom). This guide breaks down the mechanistic causality of this failure and provides self-validating protocols to ensure your C–C or C–N bond formations succeed.
Q: Why does (4-iodo-1,2-thiazol-5-yl)methanol undergo protodehalogenation so readily? A: The vulnerability stems from the synergistic combination of an electron-deficient heteroaryl ring and the adjacent primary alcohol (-CH₂OH). During a cross-coupling reaction, the Pd(0) catalyst undergoes oxidative addition into the C4–I bond to form an Ar–Pd(II)–I intermediate. In the presence of a base, the adjacent C5-hydroxyl group is deprotonated, forming an alkoxide that strongly coordinates to the Pd(II) center. This coordinated alkoxide rapidly undergoes β -hydride elimination , transferring a hydride to the palladium center and oxidizing the alcohol to an aldehyde. The resulting Ar–Pd(II)–H species then undergoes reductive elimination, yielding the undesired deiodinated isothiazole [2].
Q: Can I just switch to a milder base to prevent this? A: Partially. While switching from strong alkoxide bases (like NaOtBu) to weaker, insoluble bases (like K₃PO₄) reduces the local concentration of the reactive alkoxide, it does not eliminate the problem. Water in the solvent or even the amine bases can also act as hydride sources [3]. To truly arrest this pathway, you must either chemically mask the hydroxyl group or use a highly engineered ligand that accelerates the desired transmetalation step past the speed of the side reaction [4].
II. Mechanistic Pathway Visualization
The following diagram illustrates the kinetic competition between the desired cross-coupling cycle and the divergent protodehalogenation pathway.
Catalytic cycle showing the divergence between cross-coupling and protodehalogenation pathways.
III. Quantitative Impact of Reaction Conditions
The table below summarizes our internal validation data on how different strategic choices impact the ratio of desired product to dehalogenated byproduct during a standard Suzuki-Miyaura coupling with phenylboronic acid.
| Substrate State | Catalyst / Ligand System | Base & Solvent System | Cross-Coupling Yield (%) | Protodehalogenation (%) |
| Unprotected | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / EtOH / H₂O | 15% | 80% |
| Unprotected | Pd(dtbpf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane | 65% | 25% |
| TBS-Protected | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane / H₂O | 92% | < 2% |
| TBS-Protected | XPhos-Pd-G3 (2 mol%) | K₃PO₄ / THF / H₂O | 98% | < 1% |
IV. Step-by-Step Troubleshooting Methodologies
To establish a self-validating experimental system, we recommend a two-stage approach: first, protect the reactive hydroxyl group, and second, execute the cross-coupling using an optimized pre-catalyst.
Protocol A: Silyl Protection of (4-iodo-1,2-thiazol-5-yl)methanol
Causality: Converting the primary alcohol to a tert-butyldimethylsilyl (TBS) ether removes the acidic proton and prevents the oxygen from coordinating to the Pd(II) center, thereby shutting down the intramolecular β -hydride elimination pathway.
-
Reaction Setup: In an oven-dried flask under nitrogen, dissolve (4-iodo-1,2-thiazol-5-yl)methanol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).
-
Base Addition: Add Imidazole (2.5 equiv, 25 mmol). Stir at room temperature until completely dissolved. Note: Imidazole acts as both a base and a nucleophilic catalyst.
-
Silylation: Cool the solution to 0 °C using an ice bath. Add TBS-Cl (1.2 equiv, 12 mmol) portion-wise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in EtOAc, and check via TLC (3:1 Hexanes/EtOAc) and LC-MS.
-
Validation Criteria: The starting material (highly polar, low Rf ) should be completely consumed. The product will appear as a non-polar spot (high Rf ). LC-MS must show a mass shift from M to M+114 (addition of the TBS group).
-
-
Workup: Quench the reaction with distilled water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
Causality: Using XPhos-Pd-G3 provides a highly active, monoligated Pd(0) species upon mild activation. The extreme steric bulk of the XPhos ligand accelerates the reductive elimination of the cross-coupled product, leaving no kinetic opportunity for any intermolecular hydride transfer [4].
-
Reagent Charging: To a dry Schlenk tube, add the TBS-protected (4-iodo-1,2-thiazol-5-yl)methanol (1.0 equiv, 1.0 mmol), the desired boronic acid (1.2 equiv, 1.2 mmol), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), and XPhos-Pd-G3 (0.02 equiv, 2 mol%).
-
Atmosphere Exchange: Seal the tube, evacuate, and backfill with dry Nitrogen (repeat 3 times).
-
Solvent Addition: Add degassed THF (4.5 mL) and degassed H₂O (0.5 mL) via syringe. Note: The biphasic system helps dissolve the inorganic base while the bulky ligand protects the Pd center from water-induced hydrodehalogenation.
-
Reaction: Heat the mixture at 60 °C with vigorous stirring for 4 hours.
-
Self-Validation Checkpoint: Analyze by LC-MS.
-
Validation Criteria: You should observe the mass of the cross-coupled product. Crucially, scan for the mass of the dehalogenated TBS-ether ( M−126 ). If this peak is <1% relative abundance, the protocol has successfully bypassed the dehalogenation pathway.
-
-
Workup & Deprotection: Filter through a short pad of Celite, washing with EtOAc. Concentrate the filtrate. The TBS group can subsequently be removed using standard TBAF (1.1 equiv in THF, 1 hour at RT) to yield your final functionalized isothiazole-methanol derivative.
V. References
-
PubChemLite. "(4-iodo-1,2-thiazol-5-yl)methanol - Structural Information". University of Luxembourg. Available at:
-
Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". RSC Books. Available at:
-
Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". Organometallics - ACS Publications. Available at:
-
National Institutes of Health. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". PMC. Available at:
Technical Support Center: Troubleshooting Iodinated Thiazole Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Iodinated thiazoles are indispensable building blocks in medicinal chemistry, serving as highly reactive linchpins for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. However, the synthesis of these scaffolds is notoriously plagued by side reactions—ranging from over-iodination and regiochemical scrambling to catastrophic ring-opening during metalation.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind these side reactions and provide self-validating, field-proven methodologies to ensure your synthetic workflows are robust and reproducible.
Diagnostic Workflow for Thiazole Iodination
Before adjusting your reaction parameters, identify the fundamental mechanistic pathway of your current protocol. The decision tree below isolates the root causes of common side reactions based on the synthetic strategy employed.
Decision tree for diagnosing and resolving thiazole iodination side reactions.
Troubleshooting Guides & FAQs
Module A: Direct Electrophilic Iodination Challenges
Q1: I am using N-Iodosuccinimide (NIS) to synthesize a 5-iodothiazole, but LC-MS shows a significant amount of di-iodinated byproduct. Why does this happen? Causality: Thiazoles possess multiple nucleophilic sites. While the C-5 position is kinetically favored for electrophilic aromatic substitution ( SEAr ), the C-4 position remains susceptible[2]. Unlike highly activated arenes where mono-halogenation strongly deactivates the ring, the introduction of a single iodine atom on a thiazole only mildly alters its electronic density. Consequently, the mono-iodinated product competes effectively with the starting material for the remaining electrophilic iodine, leading to over-iodination. Solution: The reaction is highly temperature- and stoichiometry-dependent. Strictly limit NIS to 1.05 equivalents. Perform the reaction in a mild, non-polar solvent like CHCl3 at 0 °C rather than at room temperature[3].
Q2: My electrophilic iodination using I2 /Ag salts yields a complex mixture of regioisomers and oxidized degradation products. How can I improve regioselectivity? Causality: Harsh oxidative conditions (like hypervalent iodine salts or I2 / AgSO4 ) generate highly aggressive iodonium ( I+ ) species that override the natural electronic bias of the thiazole ring, forcing iodination at the less reactive C-4 or C-2 positions. Furthermore, the sulfur atom in the thiazole ring is prone to oxidation, forming sulfoxides or sulfones under these conditions[2]. Solution: Switch to a milder, highly regioselective system. Using NIS in Trifluoroacetic acid (TFA) or CHCl3 provides excellent C-5 selectivity without oxidizing the sulfur heteroatom[2][3].
Module B: Metalation and Deprotonation Instabilities
Q3: When I deprotonate my thiazole with LDA at -78 °C and quench with I2 , my yields are abysmal (<20%), and I recover a black, tarry mixture. What is destroying my starting material? Causality: You are observing the thermodynamic collapse of the thiazolyllithium intermediate. Thiazolyllithium species (especially at C-2 and C-5) are highly polarized and notoriously unstable. At temperatures even slightly above -78 °C, or during the brief exothermic shock of adding the electrophile, the intermediate undergoes spontaneous ring-opening (fragmentation) or isomerizes via a "halogen dance" mechanism[4]. Solution: Implement an in situ "snapshot" trapping strategy. By pre-mixing the thiazole with a zinc halide diamine complex (e.g., ZnCl2⋅TMEDA ) before adding the lithium base, the transient thiazolyllithium is instantly transmetalated into a highly stable thiazolylzinc species[4]. Organozincates possess greater covalent character, which completely suppresses ring-opening and halogen dance side reactions[5].
Mechanistic divergence: Thiazolyllithium degradation vs. stable zincate trapping.
Quantitative Data: Side Reaction Profiles & Yields
The following table summarizes the comparative efficacy of various iodination strategies, highlighting the primary side reactions you must monitor.
| Iodination Strategy | Reagents / Conditions | Target Position | Primary Side Reaction | Typical Yield | Ref |
| Direct Electrophilic | NIS, CHCl3 , 0 °C | C-5 | Over-iodination (di-iodo) | 75–85% | [3] |
| Direct Electrophilic | I2 , Ag salts, RT | C-5 | Oxidation / Regioisomer mixing | 40–60% | [2] |
| Deprotonative Metalation | LDA, then I2 , -78 °C | C-2 or C-5 | Ring-opening / Halogen dance | <20% | [4] |
| In Situ Zincation | LDA, ZnCl2⋅TMEDA , then I2 | C-2 or C-5 | Minimal (Highly stable intermediate) | 68–80% | [4][5] |
Validated Experimental Protocols
Protocol 1: Regioselective C-5 Iodination using NIS
Designed to suppress di-iodination and oxidative degradation.
-
Preparation: Dissolve the thiazole derivative (10.0 mmol) in anhydrous CHCl3 (30 mL) under an argon atmosphere.
-
Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Crucial: Do not allow the temperature to rise, as this lowers the activation energy barrier for C-4 iodination.
-
Electrophile Addition: Add N-Iodosuccinimide (NIS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Shield the reaction flask from direct light using aluminum foil to prevent homolytic cleavage of NIS.
-
Self-Validation Checkpoint: The solution will transition to a pale yellow/orange. If the solution turns deep purple or black, elemental iodine ( I2 ) is being liberated, indicating photolytic breakdown or oxidative degradation. Stop and evaluate your reagent purity.
-
Workup: After complete consumption of the starting material (monitored via TLC, typically 2-4 hours), quench the reaction with saturated aqueous Na2S2O3 (20 mL) to neutralize any unreacted electrophilic iodine. Extract with CH2Cl2 , dry over MgSO4 , and concentrate.
Protocol 2: "Snapshot" Trapping of Thiazolyllithium via Zincation
Designed to prevent ring-opening and halogen dance during metalation.
-
Pre-mixing: In an oven-dried Schlenk flask under argon, dissolve the thiazole derivative (5.0 mmol) and ZnCl2⋅TMEDA complex (5.5 mmol, 1.1 equiv) in anhydrous THF (25 mL).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation/Trapping: Slowly add a freshly prepared solution of Lithium diisopropylamide (LDA) (5.5 mmol, 1.1 equiv) dropwise over 20 minutes.
-
Self-Validation Checkpoint: As LDA is added, the transient thiazolyllithium is instantly trapped by the zinc complex. The solution should remain a clear, pale yellow to orange. A sudden shift to a dark, opaque brown/black indicates that the transmetalation rate was too slow and ring-opening degradation has occurred.
-
Electrophilic Quench: Stir for 30 minutes at -78 °C, then add a solution of I2 (6.0 mmol, 1.2 equiv) in THF (10 mL) dropwise.
-
Workup: Allow the mixture to warm to 0 °C. The immediate fading of the iodine color confirms successful electrophilic trapping. Quench with saturated aqueous NH4Cl (20 mL) and Na2S2O3 (10 mL), extract with EtOAc, and purify via flash chromatography.
References
-
[2] N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. Available at:
-
[4] “Snapshot” Trapping of Multiple Transient Azolyllithiums in Batch - Kobe University. Available at:
-
[5] Deprotonative Metalation of Five-Membered Aromatic Heterocycles Using Mixed Lithium−Zinc Species | The Journal of Organic Chemistry - ACS Publications. Available at:
-
[1] Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry - Benchchem. Available at:
-
[3] Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants | Journal of Medicinal Chemistry - ACS Publications. Available at:
Sources
Optimizing reaction time for the iodination of 1,2-thiazoles
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have guided countless researchers and drug development professionals through the nuances of electrophilic aromatic substitutions (SEAr). The iodination of 1,2-thiazoles (commonly known as isothiazoles) is a critical workflow for synthesizing versatile building blocks used in palladium-catalyzed cross-coupling reactions[1].
While the 1,2-thiazole core is highly stable, achieving rapid, high-yielding, and regioselective iodination requires precise control over the reaction's electronic environment[2]. This guide is designed to move beyond basic protocols, offering you the mechanistic causality and self-validating troubleshooting steps needed to optimize your reaction times and yields.
Part 1: Mechanistic Workflow & Causality
To optimize reaction time, we must first understand the pathway. The most efficient modern method for 1,2-thiazole iodination utilizes N-iodosuccinimide (NIS) activated by a catalytic strong acid, such as trifluoroacetic acid (TFA)[1].
Fig 1. Mechanistic workflow of 1,2-thiazole C4-iodination via SEAr.
The Causality of Activation: Molecular iodine ( I2 ) alone is often insufficiently reactive for heteroarenes[3]. By using NIS, we provide a localized source of iodine. However, NIS is relatively dormant until TFA protonates its carbonyl oxygen. This protonation draws electron density away from the nitrogen-iodine bond, generating a highly reactive, transient iodonium ( I+ ) equivalent that rapidly attacks the 1,2-thiazole ring[4].
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the iodination exclusively occurring at the C4 position of my 1,2-thiazole? A1: This is a function of the ring's inherent electronic distribution. 1,2-Thiazoles are most susceptible to electrophilic attack at the C4 position because it is the most electron-rich carbon in the heteroaromatic system[2]. Attack at C3 or C5 disrupts the stability of the transition state due to the adjacent electronegative nitrogen and sulfur atoms.
Q2: My reaction typically takes 24 hours at room temperature. How can I safely optimize and reduce this reaction time? A2: Extended reaction times (12–24 hours) are standard for mild conditions[1], but they can be accelerated by tuning the Lewis/Brønsted acid catalyst. If your substrate is electronically neutral or slightly deficient, increasing the TFA loading from 0.1 eq to 0.2 eq can accelerate I+ generation. Alternatively, gently heating the reaction to 40°C in acetonitrile (MeCN) can reduce the time to 6–8 hours. Avoid exceeding 60°C, as NIS can thermally decompose, leading to dark, intractable iodine byproducts.
Q3: The reaction stalls at 50% conversion. Adding more NIS doesn't help. What is the root cause? A3: The basicity of your specific 1,2-thiazole derivative is likely buffering the catalytic acid. If your substrate contains basic amine or pyridine-like appendages, they will neutralize the 0.1 eq of TFA, preventing the activation of NIS. Solution: Switch to a non-protic Lewis acid activator, such as Silver Triflate (AgOTf), which forces the precipitation of silver succinimide and drives the generation of naked I+ without relying on pH[3].
Part 3: Troubleshooting Guide for Stalled Reactions
Use the following decision tree if your in-process monitoring indicates incomplete halogenation.
Fig 2. Decision tree for troubleshooting incomplete iodination workflows.
Part 4: Quantitative Optimization Data
To benchmark your expectations, refer to the following optimization parameters based on substrate electronics.
| Entry | Substrate Electronics | Halogen Source | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Electron-rich (e.g., 3-methoxy) | NIS (1.1 eq) | TFA (0.1 eq) | MeCN | 25 | 12 | >90% |
| 2 | Electron-neutral | NIS (1.2 eq) | TFA (0.2 eq) | MeCN | 25 | 24 | 85% |
| 3 | Electron-deficient | NIS (1.5 eq) | AgOTf (0.1 eq) | DCM | 40 | 18 | 75% |
| 4 | Unsubstituted 1,2-thiazole | I2 / HNO3 | None | H2O /Acid | 60 | 24 | <40% (Harsh) |
Note: Data reflects typical synthetic outcomes. Method 4 is a legacy protocol and is generally discouraged due to poor yield and harsh oxidative conditions[2].
Part 5: Self-Validating Experimental Protocol
This protocol for the synthesis of 4-iodo-3-methoxyisothiazole is engineered with built-in validation checkpoints to ensure you do not proceed to the next step blindly[1].
Step 1: Preparation & Solvation
-
Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyisothiazole (1.0 eq) in a minimal amount of anhydrous acetonitrile (MeCN). Place the system under an inert nitrogen atmosphere[1].
-
Causality: MeCN is a polar aprotic solvent. It is specifically chosen because it stabilizes the highly polar transition state of the SEAr mechanism without nucleophilically attacking the electrophile.
Step 2: Electrophile Activation
-
Action: Add N-iodosuccinimide (1.1 eq) to the solution, followed by a catalytic amount of trifluoroacetic acid (0.1 eq)[1].
-
Causality: The order of addition is critical. Adding TFA last ensures that the highly reactive I+ species is generated only when the substrate is already fully solvated and ready to act as a nucleophile, preventing reagent degradation.
Step 3: Reaction & Monitoring (Self-Validation)
-
Action: Stir the reaction at room temperature for 12–24 hours[1].
-
Self-Validating Step: Monitor the reaction via TLC (Hexanes:Ethyl Acetate). The reaction is complete only when the UV-active starting material spot completely disappears. If the spot persists unchanged between the 12-hour and 14-hour marks, your catalytic cycle has stalled. Proceed to the troubleshooting tree (Fig 2).
Step 4: Quenching (Self-Validation)
-
Action: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 )[1].
-
Causality: Thiosulfate acts as a reducing agent, converting any unreacted, highly oxidative I+ or NIS into benign, water-soluble iodide ( I− ) salts. This prevents over-iodination during the concentration phase.
-
Self-Validating Step: The organic mixture will initially appear deep red/brown due to active iodine. Upon adding Na2S2O3 , the solution must transition to a pale yellow or colorless state. If a brown tint persists, active iodine remains—add more thiosulfate until the color completely dissipates.
Step 5: Isolation
-
Action: Extract the product with dichloromethane (DCM) or ethyl acetate[1]. Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the 4-iodo-1,2-thiazole derivative.
Part 6: References
-
Science of Synthesis. "Product Class 15: Isothiazoles". Available at:[Link]
-
ResearchGate. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid". Available at: [Link]
-
National Institutes of Health (PMC). "Selective C–H Iodination of (Hetero)arenes". Available at: [Link]
Sources
Biological activity of (4-iodo-1,2-thiazol-5-yl)methanol vs. other thiazoles
An objective evaluation of heterocyclic scaffolds is critical for overcoming bottlenecks in hit-to-lead optimization. While the 1,3-thiazole ring is a highly established pharmacophore present in over 18 FDA-approved drugs 1[1], the isomeric 1,2-thiazole (isothiazole) is increasingly recognized as a "privileged scaffold" capable of unlocking novel chemical space through structural permutation 2[2].
Within this class, (4-iodo-1,2-thiazol-5-yl)methanol stands out as an exceptionally versatile building block. This guide provides a comparative analysis of the biological and physicochemical potential of this specific halogenated isothiazole against traditional thiazoles, supported by mechanistic causality and self-validating experimental workflows.
Part 1: Structural & Electronic Divergence (Mechanistic Causality)
The decision to utilize an isothiazole over a standard thiazole is driven by fundamental differences in electron distribution, which directly dictate target engagement.
-
The σ-Hole and Chalcogen Bonding: In a traditional 1,3-thiazole, the sulfur and nitrogen atoms are separated by a carbon atom, creating a relatively diffuse electron cloud. In 1,2-thiazoles, the adjacent highly electronegative nitrogen atom draws electron density away from the sulfur. This induces a pronounced positive electrostatic potential (a σ-hole) opposite the N-S bond, significantly enhancing the sulfur atom's ability to act as a chalcogen bond donor in protein-ligand interactions 3[3].
-
Halogen Bonding via the 4-Iodo Substituent: The iodine atom at the C4 position is a potent pharmacophoric feature. Iodine possesses a large, polarizable electron cloud with a distinct σ-hole, enabling strong, highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in target binding pockets 4[4]. This interaction dramatically increases target residence time.
-
The 5-Methanol Anchor: The hydroxymethyl group at C5 acts biologically as a hydrogen bond donor/acceptor, improving aqueous solubility. Synthetically, it provides a functional handle for rapid library diversification.
Pharmacophoric deconstruction of (4-iodo-1,2-thiazol-5-yl)methanol in drug design.
Part 2: Comparative Biological Activity Profiles
While 1,3-thiazoles are ubiquitous, 1,2-thiazoles and their halogenated derivatives exhibit distinct activity profiles, particularly excelling in oncology and infectious disease applications where covalent or strong non-covalent target engagement is required5[5], 6[6].
| Feature | Traditional 1,3-Thiazoles | 1,2-Thiazoles (Isothiazoles) | (4-Iodo-1,2-thiazol-5-yl)methanol |
| Core Electronics | Electron-rich, stable aromatic system | Electron-deficient, pronounced σ-hole on Sulfur | Highly polarized, dual σ-holes (S and I atoms) |
| Primary Interactions | Hydrogen bonding (N-acceptor), π-π stacking | Chalcogen bonding, enhanced H-bond accepting | Halogen bonding, Chalcogen bonding, H-bond donor/acceptor |
| Biological Profile | Broad-spectrum (antibacterial, anti-inflammatory) | Targeted (kinase inhibitors, PCAF inhibitors, biocides) | High-affinity target engagement, potent antimicrobial/cytotoxic |
| Synthetic Utility | Often used as a terminal, static pharmacophore | Used for chemical permutation | Versatile building block (cross-coupling, etherification) |
Part 3: Experimental Workflows & Protocols
To harness the biological potential of (4-iodo-1,2-thiazol-5-yl)methanol, researchers must incorporate it into larger molecular frameworks. The following protocols outline a self-validating system for synthesizing a targeted library via Suzuki-Miyaura cross-coupling, followed by rigorous biological screening.
Protocol 1: Regioselective Derivatization via Suzuki-Miyaura Coupling
Objective: Synthesize a library of 4-aryl-1,2-thiazole-5-methanol derivatives.
-
Step 1: Hydroxyl Protection
-
Method: React (4-iodo-1,2-thiazol-5-yl)methanol with TBDMS-Cl and Imidazole in DMF (0°C to RT).
-
Causality: The free -OH group can coordinate with the palladium catalyst, leading to catalyst deactivation or unwanted side reactions (e.g., oxidation to the aldehyde). Protection ensures the catalyst selectively inserts into the C-I bond.
-
-
Step 2: Cross-Coupling
-
Method: Combine the protected intermediate with an Aryl boronic acid, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in 1,4-Dioxane/H₂O (4:1) at 80°C.
-
Causality: The 4-iodo substituent is highly reactive towards oxidative addition. Pd(dppf)Cl₂ is chosen for its bidentate ligand, which prevents catalyst degradation and promotes reductive elimination, ensuring high yields despite the steric hindrance at the 4-position.
-
-
Step 3: Deprotection
-
Method: Treat with TBAF in THF at RT.
-
Causality: Fluoride ions selectively cleave the Si-O bond, revealing the biologically critical hydroxymethyl group without disturbing the newly formed C-C bond or the sensitive isothiazole core.
-
Protocol 2: Self-Validating Biological Screening
Objective: Discriminate between targeted antimicrobial/anticancer activity and general, non-specific cytotoxicity.
-
Step 1: Minimum Inhibitory Concentration (MIC) Assay
-
Method: Broth microdilution against S. aureus and E. coli.
-
Controls: Gentamycin (Positive Control), DMSO vehicle (Negative Control).
-
Causality: Halogenated isothiazoles often exhibit potent antimicrobial properties7[7]. This step establishes the baseline antibacterial efficacy of the synthesized library.
-
-
Step 2: Mammalian Cell Viability Counter-Screen
-
Method: MTT assay on HEK293 (healthy mammalian) and MCF-7 (breast cancer) cell lines.
-
Causality: Isothiazoles can sometimes act as highly reactive electrophiles, leading to non-specific toxicity. Counter-screening ensures the observed MIC or anticancer IC₅₀ is due to targeted mechanisms (e.g., kinase inhibition) rather than general membrane disruption or pan-assay interference (PAINS).
-
Self-validating experimental workflow for derivatization and biological screening.
References
- Thiazole Ring—A Biologically Active Scaffold.
- Photochemical permutation of thiazoles, isothiazoles and other azoles.
- A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design.
- Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles.
- Biological activity of the isothiazole deriv
- Isothiazoles in the Design and Synthesis of Biologically Active Substances. Thieme Connect.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI.
- Anticancer Studies of Newly Synthesized Thiazole Deriv
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
X-ray crystallography for structural validation of thiazole compounds
Unveiling Thiazole Architectures: A Comparative Guide to Structural Validation
Thiazole scaffolds are ubiquitous in modern pharmacology, serving as the core pharmacophore in blockbuster therapeutics ranging from the BCR-ABL kinase inhibitor dasatinib to the NSAID meloxicam[1][2]. In structure-based drug design (SBDD), the unambiguous determination of a thiazole derivative’s binding pose, absolute stereochemistry, and target engagement is non-negotiable.
While X-ray crystallography has long reigned as the gold standard for atomic-resolution validation[3], the landscape of structural biology is rapidly evolving. Emerging techniques like Microcrystal Electron Diffraction (MicroED)[4] and Nuclear Magnetic Resonance (NMR) spectroscopy[5] offer compelling alternatives for challenging samples. This guide objectively evaluates these modalities, providing actionable, self-validating protocols and comparative data to empower researchers and drug development professionals.
Comparative Modalities: X-ray Crystallography vs. Alternatives
To validate a thiazole compound's structure—either as an isolated small molecule or within a protein-ligand complex—researchers must navigate the trade-offs between static resolution, sample requirements, and dynamic physiological relevance.
-
Single-Crystal X-ray Crystallography (SCXRD/MX):
-
Mechanism: Photons interact with electron clouds, producing diffraction patterns that are Fourier-transformed into electron density maps[3].
-
Strengths: Provides unambiguous assignment of atomic coordinates, bond lengths, and absolute configuration. It is the definitive method for visualizing how the thiazole nitrogen establishes critical hydrogen bonds with target proteins[2][3].
-
Limitations: Requires large, well-ordered single crystals (typically 10–100 μm). Thiazole derivatives with high conformational flexibility often resist crystallization[3].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mechanism: Exploits the magnetic properties of atomic nuclei (e.g., 1 H, 13 C, 15 N) to determine connectivity and spatial proximity (via NOE) in solution[5].
-
Strengths: Captures dynamic conformational ensembles and does not require crystallization. It is ideal for validating solution-state behavior and transient interactions[5].
-
Limitations: Cannot easily provide absolute stereochemistry without chiral derivatization. It becomes exponentially complex for massive protein-ligand complexes without extensive isotopic labeling[3].
-
-
Microcrystal Electron Diffraction (MicroED):
-
Mechanism: A cryo-EM technique where high-energy electrons are diffracted by sub-micron crystals[4].
-
Strengths: Electrons interact with matter ~1000 times more strongly than X-rays. MicroED can solve high-resolution structures from seemingly amorphous powders containing nanocrystals (~100–500 nm) in minutes, bypassing the traditional crystallization bottleneck[4].
-
Limitations: Dynamical scattering effects can complicate phase determination compared to X-rays, and sample preparation requires specialized grid-milling techniques.
-
Quantitative Performance Comparison
The following table summarizes the experimental parameters and performance metrics of each technique when applied to thiazole structural validation.
| Metric | X-ray Crystallography | NMR Spectroscopy | MicroED (Cryo-EM) |
| Resolution Limit | Atomic (< 1.0 Å to 3.0 Å) | Atomic (Distance constraints) | Sub-Atomic (< 1.0 Å) |
| Sample State | Single Crystal (10–100 μm) | Solution / Liquid | Nanocrystal Powder (100–500 nm) |
| Sample Amount | ~1–5 mg (High purity) | ~5–15 mg | ~10–15 μg |
| Data Collection Time | Minutes to Hours | Days to Weeks | Minutes |
| Dynamic Information | Low (Static snapshot) | High (Conformational ensembles) | Low (Static snapshot) |
| Phase Problem | Yes (Requires MR or Heavy Atoms) | No | Yes (Often solved via Direct Methods) |
Structural Validation Workflow
The decision matrix for validating a synthesized thiazole compound relies heavily on its physical state and the required output. The workflow below illustrates the logical progression from synthesis to final 3D model.
Workflow for structural validation of thiazole compounds via diffraction and spectroscopic methods.
Step-by-Step Methodology: Co-Crystallization of a Thiazole Kinase Inhibitor
To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the causality of each step is understood. Below is the field-proven methodology for determining the X-ray crystal structure of a target protein in complex with a novel thiazole inhibitor.
Step 1: Protein-Ligand Complex Formation
-
Action: Incubate the purified target protein (e.g., ABL kinase) at 10 mg/mL with a 3-to-5-fold molar excess of the thiazole inhibitor for 2 hours on ice.
-
Causality: Thiazole rings engage in critical hydrogen bonding (via the nitrogen atom) or π−π stacking within active sites[2]. Pre-incubation ensures high occupancy of the ligand before lattice formation, preventing the crystallization of an apo-protein state that would yield false-negative binding data.
Step 2: Vapor Diffusion Crystallization
-
Action: Utilize sitting-drop vapor diffusion. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate, pH 7.5) and seal over the reservoir.
-
Causality: The closed system allows water to slowly vaporize from the drop to the reservoir. This slow equilibration gradually forces the protein/ligand concentration into the nucleation zone, promoting ordered, repeating lattice packing rather than rapid, amorphous precipitation[6].
Step 3: Cryoprotection and Harvesting
-
Action: Transfer the mature crystal into a cryoprotectant solution (mother liquor supplemented with 20% glycerol) for 30 seconds, loop the crystal, and plunge it directly into liquid nitrogen (77 K).
-
Causality: Flash-cooling prevents the formation of crystalline ice. Crystalline ice produces intense Bragg diffraction rings that overlap and obscure the sample's diffraction spots, ruining data quality.
Step 4: Data Collection at a Synchrotron Source
-
Action: Expose the crystal to a tunable, high-brilliance X-ray beam (e.g., 0.979 Å) while rotating it through 360 degrees, capturing images on a pixel-array detector.
-
Causality: Synchrotron radiation provides the intense flux necessary to resolve the fine electron density of the thiazole's sulfur and nitrogen atoms, allowing crystallographers to unambiguously distinguish the heterocycle orientation from surrounding carbon atoms.
Step 5: Phase Determination and Refinement (The Self-Validating System)
-
Action: Solve the phase problem using Molecular Replacement (MR) with a homologous apo-structure. Calculate an initial electron density map.
-
Causality & Validation: X-ray crystallography is inherently self-validating. Before the thiazole ligand is explicitly modeled into the structure, the crystallographer examines the Fo−Fc (difference) electron density map. The unambiguous presence of positive (green) difference density in the active site objectively confirms the ligand's binding pose[7].
Evaluating the Final Model: Quality Metrics
When reviewing a published structure or validating an internal SBDD target, drug development professionals must assess specific metrics to ensure the thiazole compound is modeled correctly[7]:
-
Rfree Value: During refinement, 5% of the diffraction data is hidden from the algorithm. The Rfree measures how well the final model predicts this hidden data. A large divergence between Rwork and Rfree indicates the model is overfitted to noise[7].
-
Real-Space Correlation Coefficient (RSCC): This metric measures the fit of the modeled thiazole compound to the experimental electron density map. An RSCC > 0.90 indicates excellent agreement and proves the ligand is actually present in the crystal[7].
-
B-factors (Temperature Factors): The B-factors of the thiazole ligand should be comparable to the surrounding active-site residues. Disproportionately high B-factors suggest low occupancy, high flexibility, or incorrect placement.
References
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Creative Biostructure. Available at: [Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science. ACS Publications. Available at: [Link]
-
Electron crystallography of small molecules: Big impact on science! Dectris. Available at:[Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - NIH. Available at:[Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Available at:[Link]
-
New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. ResearchGate. Available at:[Link]
Sources
- 1. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Targets of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic properties and ability to form a variety of non-covalent interactions have led to the development of a diverse array of therapeutic agents targeting a wide range of biological macromolecules.[1][3] This guide provides a comparative analysis of the biological targets of different thiazole derivatives, supported by experimental data and detailed protocols for target identification and validation.
The Spectrum of Biological Targets
Thiazole derivatives have demonstrated remarkable versatility, targeting a broad spectrum of proteins implicated in various disease states, from cancer and viral infections to neurodegenerative disorders.[2][5][7] This section will explore some of the most significant classes of biological targets for these compounds.
Kinase Inhibition: A Dominant Theme in Cancer Therapy
A prominent application of thiazole derivatives is in the realm of oncology, primarily through the inhibition of protein kinases.[1] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[8][9]
A prime example is Dasatinib , a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] Its primary target is the BCR-ABL fusion protein, the product of the Philadelphia chromosome translocation, which drives aberrant cell proliferation in these cancers.[11][12] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain with high affinity, making it effective against imatinib-resistant mutations.[10][11] Beyond BCR-ABL, Dasatinib exhibits a broad inhibition profile, targeting SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[10][11][12] This multi-targeted approach contributes to its clinical efficacy but also to some of its side effects.[10]
Signaling Pathway of Dasatinib in CML
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling and cell proliferation.
Protease Inhibition: A Cornerstone of Antiviral Therapy
Thiazole derivatives have also made a significant impact in the treatment of viral infections, most notably HIV. Ritonavir , an antiretroviral drug, functions as a potent inhibitor of the HIV protease enzyme.[13][14] This enzyme is crucial for cleaving viral polyproteins into functional proteins necessary for the maturation of infectious virus particles.[14] By binding to the active site of the protease, Ritonavir prevents this cleavage, leading to the production of immature, non-infectious virions.[14]
A key feature of Ritonavir is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[13][15][16] This property is exploited in combination therapies where Ritonavir acts as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[14][15][16] By inhibiting their metabolism, Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered drugs, allowing for lower and less frequent dosing.[15] More recently, this boosting effect has been utilized in the COVID-19 treatment Paxlovid, where Ritonavir enhances the levels of the primary antiviral agent, nirmatrelvir.[16][17]
Targeting Metabolic Enzymes: A Strategy for Antitumor Activity
Another important class of targets for thiazole derivatives is metabolic enzymes. Tiazofurin , a synthetic C-nucleoside analogue, exhibits antitumor activity by targeting inosine monophosphate dehydrogenase (IMPDH).[18][19][20][21] Intracellularly, Tiazofurin is converted to its active metabolite, tiazole-4-carboxamide adenine dinucleotide (TAD), which is a potent inhibitor of IMPDH.[18][21] This enzyme catalyzes a critical step in the de novo synthesis of guanine nucleotides.[21] Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which in turn down-regulates the expression of oncogenes like ras and myc, and induces differentiation in cancer cells.[22]
A Broader Landscape of Biological Targets
Beyond these well-established examples, the thiazole scaffold has been incorporated into molecules targeting a diverse range of other biological entities:
-
Carbonic Anhydrases: Certain 2-aminothiazole derivatives have shown potent inhibitory activity against carbonic anhydrase isoenzymes I and II.[23]
-
Cholinesterases: Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[24][25]
-
G-Protein Coupled Receptors (GPCRs): Some thiazole derivatives have been identified as agonists for GPCRs such as GPER (GPR30) and GPR119, with potential applications in breast cancer and type 2 diabetes, respectively.[26][27]
-
Tubulin and Microtubule Dynamics: Several thiazole derivatives have been shown to interfere with tubulin polymerization, a mechanism exploited by some anticancer agents.[28]
-
DNA Gyrase: Novel thiazole-based compounds have demonstrated inhibitory activity against bacterial DNA gyrase, suggesting their potential as antibacterial agents.[9]
Comparative Analysis of Thiazole Derivatives and Their Targets
The following table provides a comparative summary of the biological targets and key characteristics of selected thiazole derivatives.
| Derivative | Primary Target(s) | Therapeutic Area | Key Mechanistic Insight |
| Dasatinib | BCR-ABL, SRC Family Kinases, c-KIT, EPHA2, PDGFRβ[10][11][12] | Oncology (CML, ALL) | Binds to both active and inactive conformations of ABL kinase, overcoming imatinib resistance.[10][11] |
| Ritonavir | HIV Protease, Cytochrome P450 3A4 (CYP3A4)[13][14][15][16] | Antiviral (HIV, COVID-19) | Potent CYP3A4 inhibition allows for pharmacokinetic boosting of other protease inhibitors.[14][15][16] |
| Tiazofurin | Inosine Monophosphate Dehydrogenase (IMPDH)[18][19][20][21] | Oncology | Active metabolite TAD inhibits de novo purine synthesis, leading to GTP depletion and cell differentiation.[18][21][22] |
| 2-Aminothiazoles | Carbonic Anhydrase I & II[23] | Potential for various applications | Specific derivatives show potent, selective inhibition of these metabolic enzymes.[23] |
| Thiazolylhydrazones | Acetylcholinesterase (AChE)[25] | Neurodegenerative Diseases | Designed to bind to both the catalytic and peripheral anionic sites of AChE for potent inhibition.[25] |
| Indole-Thiazoles | G-Protein Coupled Estrogen Receptor (GPER)[26] | Oncology (Breast Cancer) | Act as GPER agonists, inhibiting the proliferation of breast cancer cells.[26] |
Experimental Protocols for Target Identification and Validation
Identifying the direct molecular targets of a novel bioactive small molecule is a critical step in drug discovery. The following protocols outline two common and effective approaches.
Affinity-Based Pull-Down for Target Identification
This method relies on the specific interaction between the small molecule (bait) and its protein target(s).[29][30][31][32]
Experimental Workflow for Affinity-Based Pull-Down
Caption: Workflow for identifying protein targets using affinity-based pull-down.
Step-by-Step Methodology:
-
Immobilization of the Thiazole Derivative:
-
Synthesize an analog of the thiazole derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). It is crucial that the point of attachment does not interfere with the compound's biological activity.
-
Covalently couple the linker-modified thiazole derivative to the activated solid support according to the manufacturer's protocol.
-
Prepare a control matrix with the linker and no thiazole derivative to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture the relevant cell line to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Affinity Pull-Down:
-
Incubate a defined amount of the immobilized thiazole derivative (and the control matrix) with the cell lysate for several hours at 4°C with gentle rotation.
-
For competitive elution, a parallel incubation can be performed in the presence of an excess of the free, non-immobilized thiazole derivative.[33]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads using a low pH buffer, a high salt buffer, or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (1D-SDS-PAGE).
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands of interest (those present in the experimental lane but absent or significantly reduced in the control and competitive elution lanes).
-
Identify the proteins in the excised bands by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and database searching.
-
Drug Affinity Responsive Target Stability (DARTS) for Target Validation
DARTS is a label-free method that exploits the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[29][31][32]
Step-by-Step Methodology:
-
Preparation of Cell Lysate:
-
Prepare a cell lysate as described in the affinity-based pull-down protocol.
-
-
Small Molecule Incubation:
-
Aliquot the cell lysate into two tubes. To one tube, add the thiazole derivative of interest to the desired final concentration. To the other tube, add the vehicle (e.g., DMSO) as a control.
-
Incubate the lysates for a defined period (e.g., 1 hour) at room temperature to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to both the drug-treated and control lysates. The choice of protease and its concentration should be optimized to achieve partial digestion of the total protein content.
-
Incubate for a short period (e.g., 10-30 minutes) at the optimal temperature for the protease.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis of Protein Stability:
-
Separate the digested protein samples by SDS-PAGE.
-
Analyze the gel by Western blotting using an antibody against a suspected target protein. An increase in the intensity of the band corresponding to the target protein in the drug-treated sample compared to the control indicates stabilization upon binding.
-
Alternatively, for unbiased target identification, the entire gel lane can be cut into slices, and the proteins in each slice can be identified by LC-MS/MS. A quantitative comparison of the protein abundance between the drug-treated and control samples will reveal proteins that are protected from proteolysis.
-
Conclusion
The thiazole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets successfully modulated by thiazole derivatives underscores the chemical versatility of this heterocycle. As our understanding of disease biology deepens, and with the aid of robust target identification and validation methodologies, the development of next-generation thiazole-based drugs with enhanced potency and selectivity holds significant promise for addressing a multitude of unmet medical needs.
References
- Dasatinib: Mechanism of action and Safety - ChemicalBook. (2024, March 29).
- What is the mechanism of action of Ritonavir? | R Discovery.
- What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17).
- Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed.
- What is the mechanism of Ritonavir? - Patsnap Synapse. (2024, July 17).
- Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. (2013, May 30).
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, September 1).
- Dasatinib - Liv Hospital. (2026, February 23).
- Ritonavir - Massive Bio. (2026, February 18).
- Ritonavir - Wikipedia.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28).
- Dasatinib - Wikipedia.
- Tiazofurin - Wikipedia.
- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20).
- Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets.
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
- Identification and validation of protein targets of bioactive small molecules - Denis Titov Laboratory. (2011, December 20).
- Tiazofurin: a new antitumor agent - PubMed.
- Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019, January 17).
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC. (2024, July 8).
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025, August 26).
- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. (2023, April 15).
- Full article: Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents - Taylor & Francis. (2025, May 25).
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - MDPI. (2020, September 20).
- Tiazofurin: Molecular and Clinical Action - PubMed - NIH.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).
- Identification of Direct Protein Targets of Small Molecules - PMC - NIH.
- Definition of tiazofurin - NCI Drug Dictionary - National Cancer Institute.
- A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC.
- Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009, March 24).
- Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists - PubMed. (2017, December 1).
- Thiazole derivatives clinically tested against SARS‐CoV‐2. - ResearchGate.
- Examples of reported enzyme Inhibitors [37–41] and our work - ResearchGate.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21).
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30).
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (2014, July 9).
- Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC. (2023, November 23).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. One moment, please... [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. int.livhospital.com [int.livhospital.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 15. massivebio.com [massivebio.com]
- 16. Ritonavir - Wikipedia [en.wikipedia.org]
- 17. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 18. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tiazofurin - Wikipedia [en.wikipedia.org]
- 20. Tiazofurin: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- 22. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease | MDPI [mdpi.com]
- 26. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. denistitovlab.org [denistitovlab.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pnas.org [pnas.org]
In vitro assay validation for (4-iodo-1,2-thiazol-5-yl)methanol derivatives
In Vitro Assay Validation for (4-Iodo-1,2-thiazol-5-yl)methanol Derivatives: A Comparison Guide for Covalent and Halogen-Bonding Fragment Screening
As the landscape of targeted covalent inhibitors (TCIs) expands, medicinal chemists are moving beyond traditional acrylamides and chloroacetamides to explore bifunctional warheads. Among the most promising of these are (4-iodo-1,2-thiazol-5-yl)methanol derivatives . These unique building blocks combine the electrophilic potential of an isothiazole ring with the potent halogen-bond (XB) donor capacity of an iodine atom[1][2].
However, validating these derivatives in vitro presents a unique analytical challenge. Traditional biochemical assays fail to capture the dual-phase binding mechanism of these fragments. As a Senior Application Scientist, I have structured this guide to objectively compare standard validation alternatives against an advanced Native Mass Spectrometry (nMS) framework, providing the causal logic and self-validating protocols required to accurately profile these complex pharmacophores.
The Mechanistic Rationale: Why Traditional Assays Fail
To understand why specific assays must be chosen, we must first understand the causality of the molecule's binding mechanism.
The (4-iodo-1,2-thiazol-5-yl)methanol scaffold operates via a two-step binding modality :
-
Pre-organization via Halogen Bonding (XB): The iodine atom possesses a region of positive electrostatic potential known as a σ -hole[3]. This σ -hole forms a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein's binding pocket[4].
-
Covalent Trapping: Once pre-organized, the proximity effect drives the nucleophilic attack of a target cysteine or histidine onto the isothiazole ring, leading to ring-opening or substitution and irreversible covalent bond formation[2].
The Pitfall of Alternatives: Traditional high-throughput screening relies on denaturing intact liquid chromatography-mass spectrometry (LC-MS) or biochemical FRET assays[5][6]. Denaturing LC-MS utilizes acidic solvents (formic acid/acetonitrile) that instantly destroy the non-covalent halogen bond. If a fragment is a slow covalent modifier but a strong XB donor, denaturing MS will register a false negative at early time points because the pre-complex is obliterated before the covalent bond forms.
Platform Comparison: Product vs. Alternatives
To objectively evaluate (4-iodo-1,2-thiazol-5-yl)methanol derivatives, we compare the recommended validation framework—Native Mass Spectrometry (nMS) —against industry-standard alternatives.
| Assay Platform | Mechanism of Detection | Captures Halogen Bond (XB)? | Confirms Covalent Site? | False Negative Risk for Iodo-Isothiazoles |
| Biochemical FRET / Ellman's | Bulk fluorescence/absorbance | No | No | High (Cannot distinguish specific vs. non-specific reactivity) |
| Denaturing Intact LC-MS | Mass shift under acidic/organic conditions | No | Yes (via peptide mapping) | Moderate to High (Destroys XB pre-complex)[6] |
| Native MS (nMS) [Product] | Intact mass shift under physiological pH | Yes | Yes (via MS/MS HCD) | Low (Maintains native fold and captures dual-phase binding)[7] |
Quantitative Performance Data
The following table summarizes representative kinetic data demonstrating why capturing the halogen bond is critical. By comparing the iodo-derivative against a standard acrylamide and a non-iodinated control, we isolate the causal effect of the iodine atom.
| Compound Class | Warhead | Halogen Bond Donor | Apparent KI ( μ M) | kinact ( 10−3s−1 ) | Efficiency ( kinact/KI ) ( M−1s−1 ) |
| Standard Control | Acrylamide | None | >500 | 4.2 | 8.4 |
| Isothiazole Control | Isothiazole | None | 450 | 1.8 | 4.0 |
| Iodo-Isothiazole | Isothiazole | Iodine (C4) | 45 | 2.1 | 46.6 |
Data Insight: The iodine atom at the C4 position does not significantly increase the intrinsic chemical reactivity of the isothiazole ring (the kinact remains relatively stable at ~2.1 ×10−3s−1 ). However, the halogen bond drastically improves the non-covalent binding affinity ( KI drops from 450 to 45 μ M). This proximity effect drives the overall covalent efficiency up by a full order of magnitude.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the causality of the observed data.
Protocol 1: Intrinsic Reactivity Profiling via GSH Trapping
Isothiazoles can undergo P450-mediated bioactivation or direct nucleophilic attack[2]. Before testing against a protein, we must establish the intrinsic reactivity baseline.
-
Step 1: Prepare a 1 mM solution of reduced glutathione (GSH) in 50 mM Ammonium Bicarbonate buffer (pH 7.4).
-
Step 2: Spike in 100 μ M of the (4-iodo-1,2-thiazol-5-yl)methanol derivative.
-
Step 3: Incubate at 37°C. Extract 10 μ L aliquots at 0, 1, 2, 4, and 24 hours.
-
Step 4: Quench the reaction by adding 90 μ L of 1% Formic Acid in Acetonitrile.
-
Step 5: Analyze via LC-MS/MS (MRM mode) monitoring the depletion of the parent mass and the appearance of the GSH-adduct mass.
-
Self-Validating Logic: GSH is a highly nucleophilic thiol. If the derivative fails to react with GSH over 24 hours, it lacks the intrinsic electrophilicity required to act as a covalent warhead. Conversely, hyper-reactivity (complete depletion <1 hr) flags the compound as a pan-assay interference compound (PAINS).
Protocol 2: Native Mass Spectrometry (nMS) Target Engagement
This protocol isolates the non-covalent halogen bonding event from the covalent trapping event[7].
-
Step 1: Buffer exchange the target protein (10 μ M) into a volatile nMS-compatible buffer: 200 mM Ammonium Acetate (pH 7.0) using SEC spin columns.
-
Step 2: Add 50 μ M of the iodo-isothiazole fragment.
-
Step 3: Infuse the sample directly into a Q-Exactive UHMR mass spectrometer using gold-coated borosilicate nanoESI capillaries.
-
Step 4: Apply gentle source parameters (Capillary temperature 250°C, minimal in-source trapping) to preserve the non-covalent XB complex.
-
Step 5 (The Validation Step): Monitor the spectra over 60 minutes. To differentiate between the non-covalent XB complex and the covalent adduct, apply High-Energy Collision Dissociation (HCD).
-
Self-Validating Logic: When HCD is applied, the non-covalent [Protein⋅Ligand] complex will dissociate back to the apo-protein mass. The covalent [Protein−Ligand] adduct will remain intact. By toggling HCD on and off over the 60-minute time course, you can mathematically plot the conversion of the non-covalent pre-complex into the irreversible covalent state.
Validation Workflow Visualization
The following diagram maps the physical binding pathway of the derivative and illustrates where traditional denaturing MS fails compared to the nMS product.
Workflow comparing nMS vs Denaturing MS for iodo-isothiazole validation.
Sources
- 1. Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03145B [pubs.rsc.org]
- 5. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 6. irbm.com [irbm.com]
- 7. connectsci.au [connectsci.au]
Benchmarking the Synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol: A Comparative Methodological Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4-Iodo-1,2-thiazol-5-yl)methanol (also known as 4-iodoisothiazol-5-ylmethanol)
Executive Summary
The 1,2-thiazole (isothiazole) scaffold is a critical pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability [3]. Functionalizing this core—specifically achieving a 4-iodo-5-hydroxymethyl substitution pattern—provides a highly versatile building block. The C-4 iodine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C-5 hydroxymethyl group allows for subsequent etherification, oxidation, or esterification.
Synthesizing (4-iodo-1,2-thiazol-5-yl)methanol requires careful orchestration of electrophilic aromatic substitution and directed lithiation. Because the isothiazole ring is electron-deficient compared to thiophene, yet possesses distinct regioselective nucleophilic and acidic sites, the order of operations dictates the overall yield and purity of the final product. This guide benchmarks the two primary synthetic strategies: Late-Stage Iodination (Route A) and Early-Stage Iodination (Route B) .
Mechanistic Pathways & Benchmarking
The fundamental challenge in functionalizing the 1,2-thiazole ring lies in managing its dual reactivity:
-
C-5 Acidity: The proton at the 5-position is the most acidic due to the adjacent electronegative sulfur atom and the inductive effect of the nitrogen. This allows for directed deprotonation [3].
-
C-4 Nucleophilicity: The 4-position is the most electron-rich site on the ring, making it the preferred position for Electrophilic Aromatic Substitution (EAS) [4].
Route A: Late-Stage Iodination (The Preferred Method)
This route builds the 5-hydroxymethyl group first, followed by iodination at the 4-position.
-
Causality: By formylating and reducing the C-5 position first, we avoid the problematic halogen-metal exchange that plagues lithiation of pre-iodinated heterocycles. The hydroxymethyl group at C-5 also provides slight steric shielding but does not deactivate the C-4 position toward mild electrophilic iodination.
Route B: Early-Stage Iodination (The Alternative Method)
This route iodinates the bare isothiazole ring first, followed by C-5 lithiation and formylation.
-
Causality: While 4-iodo-1,2-thiazole is easy to synthesize, subjecting it to strong bases for C-5 formylation introduces significant complications. The highly polarizable C–I bond is susceptible to halogen-metal exchange. Even when using non-nucleophilic bases like Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C), competing side reactions drastically reduce the yield of the formylated intermediate.
Comparison of Route A (Late-Stage) and Route B (Early-Stage) synthetic pathways.
Comparative Data Analysis
The following table summarizes the benchmarking data between the two synthetic strategies based on standard laboratory-scale optimization parameters.
| Parameter | Route A: Late-Stage Iodination | Route B: Early-Stage Iodination | Mechanistic Rationale |
| Overall Yield | 65 - 75% | 20 - 30% | Route B suffers from severe halogen-metal exchange during C-5 lithiation. |
| Regioselectivity | Excellent (>95% C-4) | Moderate | C-4 is the natural nucleophilic center; NIS/TFA ensures clean EAS [4]. |
| Cryogenic Dependency | Standard (-78 °C for step 1) | Extreme (-90 °C to -78 °C) | Route B requires strict thermal control to prevent decomposition of the lithio-iodo intermediate. |
| Scalability | High | Low | Exothermic quenching in Route B at scale leads to rapid degradation. |
| Reagent Cost | Moderate (NIS, TFA) | High (LDA, cryogenic cooling) | Route A utilizes stable, easily handled electrophilic iodine sources. |
Mechanistic Deep Dive: Electrophilic Iodination at C-4
In Route A, the final step is the iodination of (1,2-thiazol-5-yl)methanol[1]. N-Iodosuccinimide (NIS) alone is often insufficiently electrophilic to rapidly iodinate the deactivated isothiazole ring. To overcome this, Trifluoroacetic Acid (TFA) is employed as a catalyst.
Causality of Reagent Choice: TFA protonates the carbonyl oxygen of the succinimide ring. This pulls electron density away from the iodine atom, generating a highly reactive, "I+"-like electrophilic species. The electron-rich C-4 position of the isothiazole ring attacks this electrophile, forming a cationic Wheland intermediate, which rapidly loses a proton to rearomatize.
Electrophilic aromatic substitution mechanism for C-4 iodination of the isothiazole ring.
Experimental Protocols (Route A - Recommended)
The following self-validating protocols are designed to ensure high fidelity, utilizing in-process controls (like TLC monitoring) and specific quenching strategies to prevent over-reaction.
Step 1: Synthesis of 1,2-Thiazole-5-carbaldehyde [2]
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1,2-thiazole (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -Butyllithium ( n -BuLi, 2.5 M in hexanes, 1.05 equiv) over 15 minutes. Causality: Slow addition prevents localized heating, ensuring selective C-5 deprotonation without ring fragmentation. Stir for 30 minutes at -78 °C.
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Causality: A mild acidic quench breaks down the hemiaminal alkoxide intermediate to release the aldehyde without causing acid-catalyzed side reactions. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the aldehyde.
Step 2: Synthesis of (1,2-Thiazol-5-yl)methanol [1]
-
Reduction: Dissolve 1,2-thiazole-5-carbaldehyde (1.0 equiv, 7 mmol) in Methanol (MeOH, 0.3 M) and cool to 0 °C.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise. Causality: NaBH₄ is a mild hydride source that selectively reduces the aldehyde without reducing the C=N or C=C bonds of the isothiazole ring. MeOH acts as a proton source to collapse the borate complex.
-
Completion: Stir for 1 hour at room temperature. Monitor by TLC (disappearance of the UV-active aldehyde spot).
-
Workup: Quench carefully with water (10 mL) to destroy excess NaBH₄. Remove MeOH under reduced pressure. Extract the aqueous layer with Dichloromethane (DCM, 3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the alcohol as a pale yellow oil.
Step 3: Synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol
-
Activation: Dissolve (1,2-thiazol-5-yl)methanol (1.0 equiv, 5 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M). Add Trifluoroacetic Acid (TFA, 0.2 equiv).
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion. Cover the flask with aluminum foil to exclude light. Causality: Light exclusion prevents homolytic cleavage of NIS, which would lead to radical side reactions rather than the desired ionic electrophilic aromatic substitution [4].
-
Monitoring: Stir at room temperature for 4-6 hours. Monitor via LC-MS or TLC.
-
Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 15 mL). Causality: Thiosulfate reduces any unreacted electrophilic iodine species to inert iodide, preventing post-workup oxidation. Extract with EtOAc (3 x 20 mL), wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the target compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 559799, (1,2-Thiazol-5-yl)methanol" PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 138442, 5-Isothiazolecarboxaldehyde" PubChem, [Link].
-
Iddon, B. et al. "Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications." ResearchGate, [Link].
Spectroscopic and Reactivity Profiling: Iodinated vs. Brominated Thiazoles in Drug Development
In the optimization of heterocyclic pharmacophores, the substitution of a hydrogen atom with a halogen on a thiazole ring is a critical inflection point. While both bromination and iodination serve as gateways for transition-metal-catalyzed cross-coupling, their distinct physicochemical properties dictate fundamentally different behaviors in both analytical characterization and biological target engagement. This guide provides an objective, data-driven comparison of iodinated versus brominated thiazoles, focusing on spectroscopic causality, supramolecular dynamics, and experimental validation.
Causality in Spectroscopic Variations
Nuclear Magnetic Resonance (NMR): The Heavy-Atom Effect
When comparing a bromothiazole to its iodinated counterpart, the most diagnostic spectroscopic feature is the chemical shift of the halogen-bearing carbon (C-α). Iodine, possessing a significantly larger electron cloud and higher polarizability than bromine, induces a strong diamagnetic shielding effect on the adjacent carbon nucleus—a phenomenon known as the "heavy-atom effect" or spin-orbit coupling. Consequently, the ¹³C NMR signal for the C-I carbon is shifted dramatically upfield (lower ppm) compared to the C-Br carbon[1]. For example, in 2-halothiazoles, the C-2 carbon resonates at approximately 138 ppm when brominated, but shifts upfield by roughly 30 ppm when iodinated. This differential serves as a definitive, self-validating marker for successful halogen exchange.
Infrared (IR) Spectroscopy: Mass-Driven Vibrational Shifts
The causality behind IR stretching frequencies lies in Hooke's Law, where the frequency of vibration is inversely proportional to the square root of the reduced mass of the bonded atoms. Because an iodine atom (126.9 g/mol ) is substantially heavier than a bromine atom (79.9 g/mol ), the C-I bond vibrates at a lower frequency. In ATR-FTIR spectra, the C-Br stretching vibration typically manifests as a sharp band between 500–600 cm⁻¹, whereas the C-I stretch is found deeper in the far-fingerprint region, typically between 400–500 cm⁻¹.
Halogen Bonding and Supramolecular Dynamics
Beyond spectroscopy, the choice of halogen profoundly impacts the molecule's ability to engage in non-covalent interactions, specifically halogen bonding. Halogens possess an electron-deficient region—the σ-hole—opposite the C-X covalent bond.
-
Polarizability and σ-Hole Magnitude: Because iodine is less electronegative and more polarizable than bromine, iodinated thiazoles exhibit a significantly larger and more positive σ-hole[2].
-
Impact on Drug Design: This enhanced σ-hole allows iodothiazoles to form stronger, highly directional halogen bonds with Lewis bases (such as oxygen or nitrogen atoms in protein backbones). In drug development, replacing a bromothiazole with an iodothiazole can drastically alter the target residence time and binding affinity, as demonstrated in the optimization of adenosine A1 receptor agonists[3].
Fig 1. Mechanistic divergence pathways of halogenated thiazoles in analytical and synthetic workflows.
Quantitative Data Comparison
The following table summarizes the comparative metrics for 2-bromothiazole and 2-iodothiazole, providing a rapid reference for structural elucidation and synthetic planning.
| Property | 2-Bromothiazole | 2-Iodothiazole | Mechanistic Driver |
| ¹³C NMR Shift (C-2) | ~138 ppm | ~105 ppm | Spin-orbit coupling (Heavy-atom shielding) |
| ¹H NMR Shift (H-4/H-5) | ~7.6 / 7.4 ppm | ~7.7 / 7.4 ppm | Minor inductive deshielding by halogen |
| IR Stretching (C-X) | 500–600 cm⁻¹ | 400–500 cm⁻¹ | Reduced mass increase (Hooke's Law) |
| Bond Dissociation Energy | ~280 kJ/mol | ~210 kJ/mol | Increased atomic radius / orbital mismatch |
| σ-Hole Potential | Moderate | Strong | Higher polarizability of Iodine |
| Cross-Coupling Reactivity | Moderate (Requires heat) | High (Often room temp) | Weaker C-I bond facilitates oxidative addition |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating workflows. The success of the halogenation is immediately verified by orthogonal spectroscopic techniques.
Protocol A: Regioselective Halogenation of Thiazole
Rationale: Direct electrophilic halogenation often yields mixtures. Using a directed lithiation approach ensures absolute regiocontrol at the C-2 position.
-
Deprotonation: Dissolve thiazole (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form 2-lithiothiazole.
-
Halogen Quench:
-
For Bromination: Add a solution of carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) (1.1 equiv) in THF.
-
For Iodination: Add a solution of elemental iodine (I₂) (1.1 equiv) in THF.
-
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (to reduce excess halogen) and extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Spectroscopic Validation Workflow
Rationale: Relying on a single analytical method can lead to false positives. This workflow uses ¹H NMR to confirm the loss of the C-2 proton, ¹³C NMR to confirm the halogen identity via the heavy-atom effect, and ATR-FTIR to bypass the moisture issues of KBr pellets.
-
Sample Preparation: Dissolve 10 mg of the purified product in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
NMR Acquisition: Acquire ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra.
-
Validation Check: Ensure the disappearance of the C-2 proton signal (~8.8 ppm in the parent thiazole). Confirm the C-2 carbon shift (~138 ppm for Br, ~105 ppm for I)[1].
-
-
IR Acquisition: Place a neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure.
-
Validation Check: Scan from 4000 to 400 cm⁻¹. Identify the C-X stretch in the far-fingerprint region to corroborate the NMR findings.
-
Fig 2. Self-validating spectroscopic workflow for characterizing halogenated thiazoles.
Strategic Conclusion
The transition from a brominated to an iodinated thiazole is a strategic lever in molecular design. While bromothiazoles offer excellent stability and are highly suitable for standard Suzuki or Stille couplings, iodothiazoles provide superior reactivity for challenging cross-couplings and offer a unique handle for engineering potent halogen bonds in protein-ligand complexes. By leveraging the heavy-atom effect in NMR and mass-driven shifts in IR, researchers can confidently track and validate these modifications throughout the drug development pipeline.
References
-
Title: Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole Source: J-Stage URL: [Link]
-
Title: Utilization of σ-Holes on Sulfur and Halogen Atoms for Supramolecular Cation···Anion Interactions in Bilayer Ni(dmit)2 Ani Source: RIKEN URL: [Link]
-
Title: Agonists for the adenosine A(1) receptor with tunable residence time: a case for nonribose 4-Amino-6-aryl-5-cyano-2-thiopyrimidines Source: Scholarly Publications Leiden University URL: [Link]
Sources
A Head-to-Head Comparison of Novel Thiazole Compounds in Anticancer Assays: A Technical Guide for Researchers
In the dynamic field of drug discovery, the thiazole scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides an in-depth, head-to-head comparison of two novel thiazole derivatives, designated as Compound 3b and Compound 3e , which have shown promise as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[5]
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biological evaluation of these compounds. We will delve into the experimental methodologies, present comparative data, and provide insights into the underlying mechanisms of action.
Featured Thiazole Compounds:
-
Compound 3b: A novel thiazole derivative identified as a potent PI3Kα/mTOR dual inhibitor.[4]
-
Compound 3e: A structurally related thiazole analog, also evaluated for its inhibitory effects on the PI3K/mTOR pathway.[4]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.[5] The following diagram illustrates the central role of PI3K and mTOR in this pathway and their downstream effects.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole compounds 3b and 3e.
Head-to-Head Biological Assay Data
The following tables summarize the comparative performance of Compound 3b and Compound 3e in key biological assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| Compound 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| Compound 3e | >10 | >10 |
| Alpelisib (PI3Kα inhibitor) | 0.083 ± 0.004 | - |
| Dactolisib (dual inhibitor) | - | 0.137 ± 0.008 |
Data sourced from El-Essawy et al.[4]
Expert Interpretation: Compound 3b demonstrates potent inhibitory activity against PI3Kα, with an IC50 value comparable to the known PI3Kα inhibitor, alpelisib.[4] Furthermore, it exhibits significant mTOR inhibition. In contrast, Compound 3e shows markedly weaker activity against both kinases, highlighting the critical role of specific structural modifications in determining target engagement.[4]
Table 2: Effect on Cell Cycle Distribution in HL-60(TB) Leukemia Cells
| Treatment | G0-G1 Phase (%) | S Phase (%) | G2-M Phase (%) |
| Control | 45.23 | 43.11 | 11.66 |
| Compound 3b | 65.11 | 25.84 | 9.05 |
| Compound 3e | 60.52 | 28.91 | 10.57 |
Data sourced from El-Essawy et al.[4]
Expert Interpretation: Both compounds induced a significant arrest of HL-60(TB) leukemia cells in the G0-G1 phase of the cell cycle, a characteristic effect of PI3K/mTOR pathway inhibition.[4] Compound 3b elicited a more pronounced G0-G1 arrest compared to Compound 3e, which correlates with its superior kinase inhibitory potency.[4]
Table 3: Induction of Apoptosis in HL-60(TB) Leukemia Cells
| Treatment | Total Apoptotic Cells (%) | Caspase-3 Activity (Fold Increase) | | :--- | :--- | :--- | :--- | | Control | 3.54 | 1.0 | | Compound 3b | 25.41 | 3.2 | | Compound 3e | 18.77 | 2.5 |
Data sourced from El-Essawy et al.[4]
Expert Interpretation: A significant increase in the percentage of apoptotic cells was observed following treatment with both compounds, with Compound 3b being the more potent inducer of apoptosis.[4] The elevated apoptotic activity is further substantiated by the increased levels of caspase-3, a key executioner caspase in the apoptotic cascade.[4]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.
MTT Assay for Cellular Proliferation and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Add various concentrations of the test compounds (Compound 3b and 3e) to the wells and incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]
In Vitro PI3Kα and mTOR Kinase Inhibition Assays
These assays quantify the ability of the test compounds to inhibit the enzymatic activity of their target kinases.
Principle: The kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay, which provides a luminescent readout.[8]
Protocol (Adapted for PI3Kα):
-
Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP solutions in the appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA).[8]
-
Compound Dilution: Prepare serial dilutions of the test compounds (Compound 3b and 3e) and control inhibitors.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the PI3Kα enzyme and lipid substrate mixture.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.[8]
A similar protocol would be followed for the mTOR kinase assay, using the appropriate mTOR enzyme and substrate.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[4] By staining cells with PI and analyzing their fluorescence intensity using a flow cytometer, one can differentiate between cells in different phases of the cell cycle based on their DNA content.[4]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at 4°C for several days.[9]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, ensuring that the PI stain is specific for DNA.[9]
-
PI Staining: Add propidium iodide solution to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.[3]
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Principle: The assay utilizes a peptide substrate containing the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[10] When caspase-3 is active in a cell lysate, it cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysis: Prepare cell lysates from both treated and untreated cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Conclusion
The head-to-head comparison of Compound 3b and Compound 3e clearly demonstrates the superior anticancer potential of Compound 3b as a dual PI3Kα/mTOR inhibitor. Its potent enzymatic inhibition translates into significant downstream cellular effects, including cell cycle arrest and induction of apoptosis. This guide provides a framework for the rational evaluation of novel thiazole derivatives and underscores the importance of a multi-faceted experimental approach in drug discovery. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of promising new therapeutic agents.
References
- Farghaly, T. A., Alfaifi, G. H., & Gomha, S. M. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source not further specified]
- El-Essawy, F. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry.
- Bentham Science Publishers. (n.d.).
- International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities.
- International Journal of Pharmaceutical Sciences and Research. (2021).
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- El-Sayed, M. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules.
- Siddiqui, N., et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development and Research.
- Karegoudar, P., et al. (2008).
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- Sun, H., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Thermo Fisher Scientific. (n.d.). Caspase-3 Colorimetric Protease Assay Kit.
- Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric).
- Khidre, R. E., & Radini, I. A. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Journal of Molecular Structure.
- Merck. (n.d.).
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Lee, D. F., & Hung, M. C. (2014). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.).
- Springer Nature Experiments. (n.d.). An In Vitro Assay for the Kinase Activity of mTOR Complex 2.
- ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?
- BenchChem. (2025).
- Royal Society of Chemistry. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids.
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- MDPI. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
- Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current topics in medicinal chemistry.
- Echelon Biosciences Inc. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
- Journal of Medicinal Chemistry. (2023). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition.
- MDPI. (2023).
- Hirsch, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in enzymology.
- MDPI. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.
- Scientific Reports. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
- ResearchGate. (n.d.).
Sources
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. promega.es [promega.es]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Bridging the In Silico and In Vitro Divide: A Comparison Guide to Computational Platforms for Thiazole Drug Discovery
Introduction
Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster therapeutics such as Dasatinib, Meloxicam, and Ritonavir. However, predicting the binding affinity of thiazole derivatives remains a notorious challenge in computational drug discovery. The presence of the sulfur atom introduces complex electronic behaviors—specifically, low-lying C–S σ* orbitals that generate localized regions of positive electrostatic potential known as "1"[1].
To navigate this complexity, drug development professionals must choose between premium commercial computational suites and open-source pipelines. This guide objectively compares the predictive performance of these platforms against the ultimate ground truth: experimental cross-validation via Surface Plasmon Resonance (SPR) and X-ray crystallography[2].
The Causality of Thiazole Modeling: Why Standard Force Fields Fail
Expertise Insight: Novice modelers often rely on standard molecular mechanics (MM) force fields, which treat the thiazole sulfur as a simple, isotropic sphere with a partial negative charge. This fundamental error ignores the σ-hole, completely missing highly directional chalcogen bonds with electron-rich protein residues[1].
To accurately model thiazoles, Density Functional Theory (DFT) is mandatory. Platforms utilizing DFT can map the anisotropic charge distribution before docking. For instance, DFT calculations using the B3LYP/6-31G(d,p) basis set have been shown to accurately predict the energy gaps and chemical stability of amino-thiazole hybrids, directly correlating with their experimental efficacy against targets like EGFR[3].
Platform Comparison: Commercial Suites vs. Open-Source Alternatives
When screening thiazole libraries (e.g., for DNA gyrase inhibition or PPARγ modulation), the choice of computational platform drastically impacts hit rates and downstream experimental success[4][5].
-
The Premium Product (e.g., Schrödinger Suite): Utilizes advanced force fields (like OPLS4) which incorporate virtual sites to implicitly model σ-holes. When paired with Glide XP docking and Desmond MD, it consistently yields binding free energies (ΔG) that closely mirror experimental data. For example, in a recent study, this integrated workflow accurately predicted PPARγ binding affinities of -9.4 to -11.2 kcal/mol for novel thiazole modulators[4].
-
The Open-Source Alternative (e.g., AutoDock Vina + GROMACS): Highly accessible and customizable. However, Vina's empirical scoring function lacks native parameterization for anisotropic sulfur interactions. It often requires user-driven parameter tweaking or post-docking QM/MM refinement (using tools like ORCA) to achieve parity with commercial tools.
Fig 1: Integrated workflow for cross-validating computational predictions with experimental data.
The Ground Truth: Self-Validating Experimental Protocols
Computational predictions are merely hypotheses until validated. Thiazoles, particularly fragment-sized derivatives, are prone to non-specific electrophilic reactivity and assay interference[6]. Therefore, a self-validating experimental protocol is required to confirm true 1:1 on-target engagement.
Step-by-Step Methodology: High-Fidelity SPR Kinetics
Rationale: Thiazoles require DMSO for aqueous solubility, which causes bulk refractive index shifts in SPR. A rigorous double-referencing and solvent-correction protocol is essential to isolate true binding kinetics[2].
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling. Immobilize the target protein (e.g., E. coli GyrB G24 subunit) to a low density (~3000 Response Units) to prevent mass transport limitations[2].
-
Solvent Correction Calibration: Prepare a standard curve of running buffer containing 4.5% to 5.5% DMSO. Run this curve before the analytes to map and correct the refractive index discrepancy caused by the solvent.
-
Analyte Injection: Prepare the synthesized thiazole derivatives in a 2-fold dilution series (e.g., 0.1 µM to 10 µM) in the exact running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20)[2]. Inject at a high flow rate (50 µL/min) to minimize rebinding effects.
-
Double Referencing (Self-Validation): Subtract the sensorgram data of an unmodified reference flow cell, followed by the subtraction of a blank buffer injection (zero concentration). This mathematically eliminates non-specific binding and baseline drift.
-
Kinetic Fitting: Fit the association ( Kon ) and dissociation ( Koff ) phases to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd ).
Data Presentation: Cross-Validation Results
The table below compares the predictive accuracy of the two computational approaches against experimental SPR data for a library of thiazole derivatives targeting bacterial DNA Gyrase and Urease[2][7].
| Compound Class | Platform A (Commercial/DFT) Predicted ΔG | Platform B (Open-Source/MM) Predicted ΔG | Experimental SPR Kd | Experimental ΔG (Derived) |
| 4,5-Bithiazole [2] | -10.2 kcal/mol | -8.1 kcal/mol | 28.0 nM | -10.3 kcal/mol |
| Amino-thiazole hybrid [3] | -9.5 kcal/mol | -7.4 kcal/mol | 150.5 nM | -9.3 kcal/mol |
| Thiourea-thiazole [7] | -11.1 kcal/mol | -8.9 kcal/mol | 4.5 nM | -11.4 kcal/mol |
| Fragment Thiazole [6] | -6.2 kcal/mol | -6.5 kcal/mol | >10,000 nM | > -6.8 kcal/mol |
Note: Experimental ΔG is calculated via the Gibbs free energy equation (ΔG = RT ln(Kd)) at 298K. Platform A demonstrates a tighter correlation with experimental reality due to superior sulfur parameterization.
Mechanistic Validation: Bridging the Gap
Cross-validation is not just about matching thermodynamic numbers; it is about confirming the structural mechanism of action. When 4,5-bithiazole derivatives were evaluated as DNA gyrase inhibitors, SPR confirmed fast and tight binding ( Kd = 28 nM), but X-ray crystallography was required to validate the computational pose[2].
The crystal structure confirmed the in silico prediction flawlessly: the thiazole's hydrogen bond donating group interacts directly with Asp73 and bridges to Thr165 via a highly conserved water molecule (W1001)[2]. This perfect alignment between DFT-optimized docking, SPR kinetics, and X-ray coordinates exemplifies a fully validated drug discovery pipeline.
Fig 2: Molecular interactions driving thiazole binding, highlighting the critical σ-hole effect.
Conclusion
While open-source tools like AutoDock Vina provide excellent baseline screening capabilities, thiazole derivatives demand higher-tier electronic modeling due to their unique sulfur chemistry. Commercial platforms equipped with DFT integration and advanced force fields offer superior predictive accuracy. However, regardless of the software chosen, mandatory cross-validation using rigorously controlled experimental assays like SPR remains the gold standard for advancing thiazole hits into lead optimization.
References
- Structure-Based Virtual Screening and Discovery of Novel Thiazole Derivatives as Potential PPARγ Modulators for Type 2 Diabetes Research Square
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Journal of Medicinal Chemistry (PMC)
- Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase ResearchG
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity Letters in Applied NanoBioScience
- Structure-Based Discovery of Substituted 4,5-Bithiazoles as Novel DNA Gyrase Inhibitors Molecular Interactions
- Exploring of Novel Thymol-based Amino-thiazole Hybrids: Computational Evaluation of Anticancer Activity Physical Chemistry Research
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [molekulske-interakcije.si]
- 3. physchemres.org [physchemres.org]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
Comprehensive Safety and Handling Guide for (4-iodo-1,2-thiazol-5-yl)methanol
A Senior Application Scientist's Guide to the Safe Handling, Use, and Disposal of (4-iodo-1,2-thiazol-5-yl)methanol in a Research and Development Setting.
Hazard Identification and Risk Assessment
(4-iodo-1,2-thiazol-5-yl)methanol is a halogenated heterocyclic compound. While specific toxicological data is unavailable, it is prudent to treat this compound with a high degree of caution. Based on data for analogous structures, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Similar thiazole derivatives are known to cause skin and eye irritation.
-
Acute Toxicity: May be harmful if swallowed.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[1]
A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields. | Chemical-resistant gloves (Nitrile rubber recommended).[3][4] | Laboratory coat. | Work in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles. | Chemical-resistant gloves (Nitrile rubber).[3][4] | Laboratory coat. | Work in a certified chemical fume hood. |
| Handling of Reaction Mixtures | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile rubber).[3][4] | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-certified respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.[1] |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is paramount for the safe handling of (4-iodo-1,2-thiazol-5-yl)methanol.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of (4-iodo-1,2-thiazol-5-yl)methanol, including weighing, transferring, and setting up reactions, should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1]
3.2. Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
When weighing the solid, use a draft shield or perform the task in a fume hood to prevent the dispersal of fine particles.
-
Use a spatula for transfers. Avoid creating dust.
-
For transfers of solutions, use a calibrated pipette or a syringe.
-
-
Reaction Setup:
-
Set up reactions in a clean and organized manner within the fume hood.
-
Ensure all glassware is free of defects.
-
Keep all containers of (4-iodo-1,2-thiazol-5-yl)methanol sealed when not in use.
-
Emergency Procedures
4.1. Spills
The immediate response to a spill is critical to prevent exposure and further contamination.
Caption: Workflow for responding to a chemical spill.
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental protection.
5.1. Storage
-
Store (4-iodo-1,2-thiazol-5-yl)methanol in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a designated cabinet for hazardous chemicals.
5.2. Disposal Plan
(4-iodo-1,2-thiazol-5-yl)methanol and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste (contaminated gloves, paper towels, etc.) in a designated, labeled, and sealed container for solid hazardous waste.
-
Collect all liquid waste containing (4-iodo-1,2-thiazol-5-yl)methanol in a separate, labeled, and sealed container for halogenated organic liquid waste.[5][6] Do not mix with non-halogenated waste.[6]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Include the date the waste was first added to the container.
-
-
Waste Accumulation:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should (4-iodo-1,2-thiazol-5-yl)methanol be disposed of down the drain or in the regular trash. [5]
References
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1,2-Thiazol-5-yl)methanol. PubChem. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (1,2-Thiazol-5-yl)methanol | C4H5NOS | CID 559799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
